molecular formula C16H34Cl2Si B032779 Di-n-octyldichlorosilane CAS No. 18416-07-4

Di-n-octyldichlorosilane

货号: B032779
CAS 编号: 18416-07-4
分子量: 325.4 g/mol
InChI 键: CVAGYCLEIYGJQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Di-n-octyldichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is C16H34Cl2Si and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorodioctylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65458. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dichloro(dioctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAGYCLEIYGJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289916
Record name DICHLORODIOCTYLSILANE
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18416-07-4
Record name Dichlorodioctylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18416-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 65458
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICHLORODIOCTYLSILANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DICHLORODIOCTYLSILANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyldichlorosilane [(CH₃(CH₂)₇)₂SiCl₂] is a versatile organosilicon compound of significant interest in materials science, organic electronics, and for the surface modification of various substrates. Its bifunctional nature, possessing two reactive chloro groups and two hydrophobic n-octyl chains, allows for tailored chemical transformations and the creation of well-defined interfaces. This guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols and reaction mechanisms to support its application in research and development.

Core Chemical and Physical Properties

This compound is a liquid at room temperature with a distinctive reactivity profile governed by the silicon-chlorine bonds.[1] The long alkyl chains contribute to its hydrophobic nature and influence its physical properties.

PropertyValueReference
Molecular Formula C₁₆H₃₄Cl₂Si[1]
Molecular Weight 325.43 g/mol PubChem
Appearance Liquid[1]
Density 0.936 g/mL at 25 °C[1]
Refractive Index n20/D 1.456[1]
Flash Point 110 °C (230 °F)[1]
Solubility Soluble in nonpolar organic solvents. Reacts with protic solvents like water and alcohols.General knowledge

Synthesis and Purification

Experimental Protocol: Synthesis via Hydrosilylation

A common and efficient method for the synthesis of di-n-alkyldichlorosilanes is the hydrosilylation of the corresponding alkene with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst. This reaction proceeds with anti-Markovnikov addition, yielding the desired di-n-alkyldichlorosilane.

Materials:

  • 1-Octene

  • Dichlorosilane (H₂SiCl₂)

  • Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)

  • Argon or Nitrogen gas (inert atmosphere)

  • Stainless steel high-pressure reactor

Procedure:

  • Reactor Preparation: A stainless steel high-pressure reactor equipped with a magnetic stir bar is evacuated and flushed with argon or nitrogen gas five times to ensure an inert atmosphere.

  • Charging the Reactor: Under a positive flow of inert gas, 1-octene and a catalytic amount of hexachloroplatinic acid solution are introduced into the reactor. The mixture is homogenized by stirring.

  • Addition of Dichlorosilane: The reactor is sealed and cooled in a liquid nitrogen bath. The desired amount of dichlorosilane is then condensed into the reactor.

  • Reaction: The reactor is allowed to warm to room temperature and then placed in a water bath to maintain a constant temperature. The reaction mixture is stirred continuously. The reaction progress can be monitored by observing the pressure drop within the reactor.

  • Work-up: After the reaction is complete, the reactor is carefully vented. The crude product is then collected.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to remove any side products, such as the Markovnikov addition product, and unreacted starting materials.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux column)

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application. The crude product and a stir bar are placed in the distillation flask.

  • Distillation: The system is evacuated to the desired pressure. The distillation flask is heated gently using a heating mantle.

  • Fraction Collection: The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points. The main fraction corresponding to this compound is collected.

  • Storage: The purified product should be stored under an inert atmosphere to prevent hydrolysis.

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is dominated by the two silicon-chlorine bonds, which are highly susceptible to nucleophilic attack.

Hydrolysis

This compound readily reacts with water in a hydrolysis reaction to form di-n-octylsilanediol ((C₈H₁₇)₂Si(OH)₂). This reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. The silanediol is often an unstable intermediate and can undergo self-condensation to form siloxanes.

The mechanism of hydrolysis for chlorosilanes generally proceeds through a nucleophilic substitution at the silicon center.

Hydrolysis_Mechanism start This compound ((C₈H₁₇)₂SiCl₂) intermediate Pentacoordinate Intermediate start->intermediate Nucleophilic attack by H₂O water H₂O water->intermediate silanol Di-n-octylchlorosilanol ((C₈H₁₇)₂Si(OH)Cl) intermediate->silanol Elimination of HCl hcl1 HCl intermediate->hcl1 intermediate2 Pentacoordinate Intermediate silanol->intermediate2 Nucleophilic attack by H₂O water2 H₂O water2->intermediate2 silanediol Di-n-octylsilanediol ((C₈H₁₇)₂Si(OH)₂) intermediate2->silanediol Elimination of HCl hcl2 HCl intermediate2->hcl2

Caption: Hydrolysis mechanism of this compound.
Reaction with Alcohols

Similar to hydrolysis, this compound reacts with alcohols (ROH) to form di-n-octyldialkoxysilanes ((C₈H₁₇)₂Si(OR)₂). This reaction also produces HCl as a byproduct and is a common method for the synthesis of alkoxysilanes. The reaction proceeds through a similar nucleophilic substitution mechanism as hydrolysis.

Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

This compound is widely used for the hydrophobic modification of surfaces containing hydroxyl groups, such as silica, glass, and metal oxides. The dichlorosilane reacts with the surface hydroxyls to form stable covalent Si-O-Surface bonds. The two n-octyl chains then orient away from the surface, creating a dense, hydrophobic monolayer.

SAM_Formation substrate Substrate with -OH groups (e.g., SiO₂) reaction Reaction at Surface substrate->reaction silane This compound silane->reaction sam Self-Assembled Monolayer (Hydrophobic Surface) reaction->sam hcl HCl byproduct reaction->hcl

Caption: Workflow for surface modification with this compound.
Experimental Protocol: Surface Modification of Silica Wafers

This protocol describes the formation of a this compound self-assembled monolayer on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • This compound

  • Nitrogen or Argon gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • The silicon wafers are cleaned and hydroxylated by immersion in piranha solution for 30-60 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

    • The wafers are then extensively rinsed with deionized water and dried with a stream of nitrogen.

    • The cleaned wafers are then baked in an oven at 110-120 °C for at least one hour to remove any adsorbed water.

  • Silanization (Solution Phase):

    • A dilute solution (e.g., 1-5 mM) of this compound in anhydrous toluene is prepared in a glovebox or under an inert atmosphere.

    • The cleaned and dried silicon wafers are immersed in the silane solution.

    • The reaction is allowed to proceed for several hours at room temperature.

  • Washing:

    • The wafers are removed from the silane solution and rinsed sequentially with anhydrous toluene, ethanol, and deionized water to remove any physisorbed silane molecules.

    • The wafers are then sonicated in a fresh solvent (e.g., toluene or ethanol) for a few minutes to remove any remaining unbound molecules.

  • Drying and Curing:

    • The wafers are dried with a stream of nitrogen.

    • A final curing step is often performed by baking the wafers at 110-120 °C for about an hour to promote the formation of a well-ordered and covalently bound monolayer.

Spectroscopic Properties (Predicted)

SpectroscopyExpected Features
¹H NMR - Multiplet around 0.8-0.9 ppm (terminal -CH₃ groups).- Broad multiplet around 1.2-1.4 ppm (internal -CH₂- groups of the octyl chains).- Triplet around 1.0-1.2 ppm (α-CH₂ groups adjacent to the silicon atom).
¹³C NMR - Signal around 14 ppm (terminal -CH₃ carbons).- A series of signals between 22 and 32 ppm (internal -CH₂- carbons).- A distinct signal for the α-CH₂ carbon bonded to silicon.
FT-IR - Strong C-H stretching vibrations around 2850-2960 cm⁻¹.- Si-Cl stretching vibrations typically appear in the region of 450-600 cm⁻¹.
Mass Spec. - The molecular ion peak (M⁺) may be observed, but could be of low intensity.- Characteristic fragmentation patterns would involve the loss of chlorine atoms, alkyl chains, and HCl.

Safety and Handling

This compound is a corrosive material that reacts with moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as causing severe skin burns and eye damage. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water, acids, and alcohols.

Applications

The unique properties of this compound make it a valuable precursor and intermediate in several advanced applications:

  • Surface Modification: Creating hydrophobic and low-adhesion surfaces on a variety of materials.

  • Organic Electronics: As a building block for the synthesis of hole-transporting materials and polymers for organic photovoltaic (OPV) devices.[1]

  • Battery Technology: Used in the fabrication of anode materials for lithium-ion batteries to improve performance and stability.[1]

  • Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of specialized silicones.

References

Synthesis and purification of Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some useful information. I found a protocol for the synthesis of octylmagnesium bromide, which is the necessary Grignard reagent. I also found a patent describing the synthesis of di-t-butyldichlorosilane via a Grignard reaction, which provides a good model for the synthesis of di-n-octyldichlorosilane, including reaction conditions and stoichiometry. Additionally, I have general information about the purification of chlorosilanes by fractional distillation. However, I still do not have a specific experimental protocol for the reaction of n-octylmagnesium bromide with silicon tetrachloride to form this compound. More importantly, I have not yet found the boiling point of this compound, which is a critical piece of data for the purification section. Without the boiling point, I cannot provide specific parameters for the fractional distillation. Therefore, I need to continue searching for this specific information.## In-Depth Technical Guide: Synthesis and Purification of this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in the production of various organosilicon compounds. This document details two primary synthetic routes—hydrosilylation and Grignard reaction—and outlines the standard purification method of fractional distillation. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Concepts and Applications

This compound ((C₈H₁₇)₂SiCl₂) is a versatile organosilane precursor used in the synthesis of silicones, siloxanes, and other advanced materials. Its long alkyl chains impart desirable properties such as hydrophobicity and solubility in organic solvents, making it a valuable building block in the development of lubricants, coatings, and functionalized silica surfaces. In the pharmaceutical and drug development sectors, analogous structures are explored for applications in drug delivery systems and as biocompatible materials.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented: the hydrosilylation of 1-octene and the Grignard reaction of n-octylmagnesium bromide with silicon tetrachloride.

Method 1: Hydrosilylation of 1-Octene

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In this case, 1-octene is reacted with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst to yield this compound.

Reaction Scheme:

2 CH₃(CH₂)₅CH=CH₂ + H₂SiCl₂ --(Pt catalyst)--> [CH₃(CH₂)₇]₂SiCl₂

Experimental Protocol: Hydrosilylation

A detailed experimental protocol for a similar hydrosilylation of 1-hexene with dichlorosilane provides a strong procedural basis. The following is an adapted protocol for 1-octene.

Materials:

  • 1-Octene

  • Dichlorosilane (H₂SiCl₂)

  • Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Pressure-rated reaction vessel (e.g., stainless steel autoclave or heavy-walled glass reactor) equipped with a magnetic stirrer, pressure gauge, and inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Distillation apparatus for purification.

Procedure:

  • Reactor Preparation: The reaction vessel is thoroughly dried and purged with an inert gas (argon or nitrogen) to remove air and moisture.

  • Charging Reactants: Under an inert atmosphere, 1-octene and the anhydrous solvent are added to the reactor. A catalytic amount of Speier's catalyst (typically in the ppm range relative to the alkene) is then introduced.

  • Addition of Dichlorosilane: The reactor is sealed and cooled to a low temperature (e.g., -78°C using a dry ice/acetone bath or liquid nitrogen). A pre-determined amount of dichlorosilane is then condensed into the reactor.

  • Reaction: The reaction mixture is allowed to warm to room temperature and is stirred. The reaction is exothermic, and the internal temperature and pressure should be monitored. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, the excess dichlorosilane and solvent are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Table 1: Summary of Hydrosilylation Reaction Parameters

ParameterValue/Condition
Reactants 1-Octene, Dichlorosilane
Catalyst Speier's Catalyst (H₂PtCl₆)
Solvent Anhydrous Toluene or Hexane
Stoichiometry Alkene:Silane ratio of approx. 2.1:1
Temperature Room Temperature
Pressure Autogenous
Reaction Time 1-4 hours

Hydrosilylation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dry and Purge Reactor prep2 Inert Atmosphere react1 Charge 1-Octene, Solvent, and Catalyst prep2->react1 react2 Cool Reactor react1->react2 react3 Add Dichlorosilane react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Remove Excess Reactants and Solvent react4->workup1 workup2 Fractional Distillation workup1->workup2 purified_product Pure this compound workup2->purified_product

Method 2: Grignard Reaction

The Grignard reaction provides an alternative route to this compound. This method involves the reaction of a Grignard reagent, n-octylmagnesium bromide, with silicon tetrachloride.

Reaction Scheme:

2 CH₃(CH₂)₇MgBr + SiCl₄ --> [CH₃(CH₂)₇]₂SiCl₂ + 2 MgBrCl

Experimental Protocol: Grignard Reaction

This protocol is adapted from general procedures for the synthesis of dialkyldichlorosilanes.

Materials:

  • 1-Bromooctane

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Heating mantle.

  • Distillation apparatus for purification.

Procedure:

  • Grignard Reagent Preparation:

    • Magnesium turnings are placed in the dried, inert-atmosphere flask.

    • A small crystal of iodine is added to activate the magnesium surface.

    • A solution of 1-bromooctane in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Silicon Tetrachloride:

    • The prepared Grignard reagent is cooled in an ice bath.

    • A solution of silicon tetrachloride in anhydrous diethyl ether or THF is added dropwise with vigorous stirring. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride is targeted to favor the formation of the desired product.

    • After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

  • Work-up:

    • The reaction mixture is cooled, and the precipitated magnesium salts are filtered off under an inert atmosphere.

    • The solvent is removed from the filtrate by distillation.

    • The crude product is then purified by fractional distillation under reduced pressure.

Table 2: Summary of Grignard Reaction Parameters

ParameterValue/Condition
Reactants 1-Bromooctane, Magnesium, Silicon Tetrachloride
Solvent Anhydrous Diethyl Ether or THF
Stoichiometry Grignard:SiCl₄ ratio of approx. 2:1
Temperature Reflux
Reaction Time 2-6 hours

Grignard_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with SiCl4 cluster_workup Work-up and Purification grignard1 Activate Mg with Iodine grignard2 Add 1-Bromooctane Solution grignard1->grignard2 grignard3 Reflux to Completion grignard2->grignard3 react1 Cool Grignard Reagent grignard3->react1 react2 Add SiCl4 Solution react1->react2 react3 Reflux react2->react3 workup1 Filter Magnesium Salts react3->workup1 workup2 Remove Solvent workup1->workup2 workup3 Fractional Distillation workup2->workup3 purified_product Pure this compound workup3->purified_product

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is necessary due to the high boiling point of the compound at atmospheric pressure, which can lead to decomposition.

Experimental Protocol: Fractional Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: The crude this compound is placed in the round-bottom flask with a stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.

  • Vacuum Application: The system is slowly evacuated to the desired pressure.

  • Heating: The flask is gently heated. The temperature is gradually increased until the product begins to distill.

  • Fraction Collection: The fraction that distills at the expected boiling point for the applied pressure is collected. It is advisable to collect a forerun and a tail fraction to be discarded to ensure the purity of the main fraction.

Table 3: Physical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₃₄Cl₂Si
Molecular Weight 325.43 g/mol
Boiling Point 152-154 °C at 0.2 mmHg
Density 0.936 g/mL at 25 °C
Refractive Index n20/D 1.456

Purification_Workflow start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Heat Gently vacuum->heat collect_forerun Collect and Discard Forerun heat->collect_forerun collect_main Collect Main Fraction at Boiling Point collect_forerun->collect_main collect_tail Collect and Discard Tail Fraction collect_main->collect_tail end Pure this compound collect_tail->end

Safety Considerations

  • Dichlorosilane is a flammable and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood or glovebox.

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under a dry, inert atmosphere.

  • Silicon tetrachloride is a corrosive liquid that reacts with moisture to produce hydrochloric acid. It should be handled in a fume hood with appropriate personal protective equipment.

  • Chlorosilanes , in general, are sensitive to moisture and will hydrolyze to release HCl. Appropriate care should be taken to avoid exposure.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

A Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on CAS Number: The CAS number provided in the query, 18416-07-4, is formally assigned to the compound Dichloro(dioctyl)silane[1][2][3]. However, the detailed request for information on signaling pathways, experimental protocols for researchers, and use as a viability indicator aligns with the well-documented properties of 2,3,5-Triphenyltetrazolium Chloride (TTC) , which has the CAS number 298-96-4 [4][5]. This guide will focus on TTC to address the core technical requirements of your request.

Introduction

2,3,5-Triphenyltetrazolium Chloride (TTC), also known as Tetrazolium Red, is a water-soluble redox indicator widely utilized in biological and biochemical research[6][7]. In its oxidized state, TTC is a colorless or faint yellow crystalline powder[4][5][6]. In the presence of metabolically active cells containing functional dehydrogenase enzymes, TTC accepts hydrogen ions and is reduced to 1,3,5-Triphenylformazan (TPF), a stable, water-insoluble red compound[8][9][10]. This colorimetric change forms the basis of numerous viability assays.

This document provides a comprehensive overview of the physicochemical properties, mechanism of action, applications, and experimental protocols associated with 2,3,5-Triphenyltetrazolium Chloride.

Physicochemical Properties

The key properties of 2,3,5-Triphenyltetrazolium Chloride are summarized below.

PropertyValueCitations
CAS Number 298-96-4[4][5]
Molecular Formula C₁₉H₁₅ClN₄[4][11]
Molecular Weight 334.80 g/mol [4][11]
Appearance White to faint yellow crystalline powder[4][5][12]
Melting Point 238–243 °C[4], ~250 °C (lit.)[5][11], 243 °C (decomposition)[4][5][11]
Solubility Soluble in water (150 g/L), ethanol, and acetone. Insoluble in ether.[5][6][13]
pH 3.7 (10 g/L in H₂O at 20°C)[11]
Storage Temperature 2-8°C, Protect from light.[9][12]
Stability Stable, but light-sensitive and hygroscopic.[5][12]

Mechanism of Action: Cellular Respiration Indicator

The utility of TTC as a viability stain is rooted in its function as an artificial electron acceptor in the mitochondrial electron transport chain. In viable cells, various dehydrogenase enzymes, particularly ubiquinol-cytochrome c oxidoreductase, play a crucial role in cellular respiration by transferring electrons from substrates (like NADH) to electron acceptors[6][9][14].

TTC intercepts these electrons. The dehydrogenase enzymes reduce the colorless, water-soluble tetrazolium ring of TTC. This irreversible reaction forms the intensely red, lipid-soluble compound TPF (formazan), which precipitates within the cell[7][15]. Tissues that are metabolically active possess active dehydrogenases and will therefore stain red, while necrotic or inactive tissues lack this enzymatic activity and remain unstained or white[6][10][16].

TTC_Mechanism Diagram 1: Mechanism of TTC Reduction cluster_cell Viable Cell (Mitochondrion) NADH NADH + H+ Dehydrogenase Dehydrogenase Enzymes (e.g., ubiquinol-cytochrome c oxidoreductase) NADH->Dehydrogenase e- donor NAD NAD+ Dehydrogenase->NAD TPF TPF (Red Precipitate) (1,3,5-Triphenylformazan) Dehydrogenase->TPF TTC TTC (Colorless) (2,3,5-Triphenyltetrazolium) TTC->Dehydrogenase e- acceptor

Diagram 1: Mechanism of TTC Reduction to Red Formazan by Dehydrogenases.

Applications in Research and Development

TTC's ability to differentiate viable from non-viable tissue makes it an invaluable tool in several scientific fields.

Assessment of Tissue Infarction

A primary application of TTC is in experimental models of ischemia, particularly for measuring myocardial and cerebral infarcts[16][17]. Following an ischemic event like a stroke or heart attack, the affected necrotic tissue loses its dehydrogenase activity. When tissue slices are incubated in a TTC solution, healthy, viable tissue is stained a deep red, while the infarcted, necrotic area remains a pale white[6][10][18]. This stark contrast allows for accurate quantification of the infarct volume, which is crucial for evaluating the efficacy of potential neuroprotective or cardioprotective agents[16][17].

Seed Viability Testing

In agriculture and botany, the TTC test is a rapid method for determining the germination potential of seeds[8][19]. A viable seed embryo possesses active respiratory enzymes that will reduce TTC to the red formazan compound[8][9]. Seeds with healthy, red-stained embryos are considered viable, whereas dead or dormant seeds remain unstained[8]. This assay is significantly faster than traditional germination tests, which can take weeks[20].

Microbiology and Cell Biology

TTC is used as a supplement in culture media to easily enumerate microbial colonies[4][21]. Living microorganisms reduce TTC, forming red colonies that are easily distinguished and counted[4][21]. It is also used in cell viability assays for cultured cells, where the amount of formazan produced can be extracted and quantified spectrophotometrically to measure the overall metabolic activity of a cell population[7][22].

Experimental Protocols

The following is a representative protocol for the staining of brain tissue to assess infarct volume after experimental stroke. Concentrations and incubation times may need to be optimized for different tissues and models[23].

Protocol: TTC Staining for Cerebral Infarct Sizing

1. Tissue Preparation:

  • Following the experimental endpoint (e.g., 24 hours post-ischemia), sacrifice the animal and immediately harvest the brain.

  • Briefly rinse the brain in ice-cold phosphate-buffered saline (PBS) to remove excess blood[24].

  • Place the brain into a brain matrix slicer and create uniform coronal slices, typically 2 mm thick[10][23].

2. Staining Solution Preparation:

  • Prepare a 0.05% to 2% (w/v) TTC solution in PBS (pH 7.4)[23][25]. A 1% solution is common[15][24].

  • Warm the solution to 37°C immediately before use. Protect the solution from light as TTC is light-sensitive[25][26].

3. Incubation:

  • Place the brain slices into a container and fully immerse them in the pre-warmed TTC solution[24].

  • Incubate the slices for 15-30 minutes at 37°C in the dark[10][15][23]. Incubation time may vary based on tissue thickness.

4. Fixation and Imaging:

  • After incubation, carefully remove the slices from the TTC solution.

  • To halt the enzymatic reaction and preserve the tissue, transfer the slices into a 10% formalin solution.

  • The slices can now be photographed. The viable tissue will appear deep red, and the infarcted tissue will be white[10]. The images are then analyzed using software (e.g., ImageJ) to calculate the infarct area and volume[16].

TTC_Workflow Diagram 2: Experimental Workflow for TTC Staining Start 1. Harvest Brain Slice 2. Create 2mm Coronal Slices Start->Slice Incubate 4. Incubate Slices in TTC (30 min at 37°C, Dark) Slice->Incubate Prepare 3. Prepare 1% TTC Solution in PBS (37°C) Prepare->Incubate Fix 5. Transfer to Formalin for Fixation Incubate->Fix Image 6. Image Acquisition Fix->Image Analyze 7. Quantify Infarct Volume (Image Analysis Software) Image->Analyze End Result: Infarct Size Analyze->End

Diagram 2: Standard Experimental Workflow for TTC Staining of Brain Tissue.

Safety and Handling

2,3,5-Triphenyltetrazolium Chloride requires careful handling in a laboratory setting.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[27][28].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat[26][27]. If dust is generated, use appropriate respiratory protection[26].

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area[26][28]. Wash hands thoroughly after handling[27].

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly closed container[12][26][29]. Protect from light and moisture[5][12][26].

  • Incompatibilities: Incompatible with strong oxidizing agents[5][13].

References

An In-depth Technical Guide to the Hydrolytic Sensitivity of Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyldichlorosilane ((C₈H₁₇)₂SiCl₂) is a versatile organosilicon compound utilized in a variety of applications, including surface modification, synthesis of silicones, and as a coupling agent. Its utility is intrinsically linked to its reactivity, particularly its sensitivity to hydrolysis. This technical guide provides a comprehensive overview of the hydrolytic behavior of this compound, detailing the underlying chemical reactions, factors influencing its reactivity, and experimental protocols for quantifying its hydrolytic sensitivity. This document is intended to serve as a crucial resource for professionals in research and development who handle or utilize this compound, ensuring safe handling and optimized application.

Core Concepts: The Chemistry of Hydrolysis

The primary reaction of this compound with water is a rapid and exothermic hydrolysis process. The two chlorine atoms attached to the silicon center are highly susceptible to nucleophilic attack by water molecules. This reaction proceeds in a stepwise manner, replacing the chloro groups with hydroxyl groups to form a silanediol, with the concurrent release of two molecules of hydrogen chloride (HCl).

The overall hydrolysis reaction can be summarized as follows:

(C₈H₁₇)₂SiCl₂ + 2H₂O → (C₈H₁₇)₂Si(OH)₂ + 2HCl

The generated di-n-octylsilanediol is often an unstable intermediate that can readily undergo self-condensation reactions. In these subsequent reactions, silanol groups from adjacent molecules react to form siloxane bonds (Si-O-Si), eliminating a molecule of water. This condensation process can lead to the formation of linear or cyclic oligosiloxanes and, ultimately, high-molecular-weight polysiloxanes.

Factors Influencing Hydrolytic Sensitivity

The rate and extent of this compound hydrolysis are influenced by several key factors:

  • Water Availability: The concentration of water is a primary determinant of the hydrolysis rate. The reaction is typically very fast in the presence of excess water.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • pH: The hydrolysis of chlorosilanes is generally catalyzed by both acids and bases. The presence of the product, HCl, can autocatalyze the reaction.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics.

  • Steric Hindrance: The two long n-octyl chains on the silicon atom create significant steric hindrance. While the Si-Cl bond is inherently reactive, these bulky alkyl groups can moderate the rate of hydrolysis compared to smaller dialkyldichlorosilanes like dimethyldichlorosilane.

Quantitative Data Summary

Table 1: Expected Qualitative Observations of this compound Hydrolysis

ConditionExpected Observation
Addition to WaterRapid, exothermic reaction with the evolution of HCl gas. Formation of a white, immiscible phase (silanol/siloxane).
Exposure to Moist AirGradual fuming as the compound reacts with atmospheric moisture, producing HCl.
In aprotic, dry solventStable for extended periods.

Table 2: Parameters for Experimental Quantification of Hydrolysis Rate

ParameterSymbolUnitMethod of Determination
Pseudo-First-Order Rate Constantk's⁻¹Conductivity Measurement
Half-lifet₁/₂sCalculated from k'
Activation EnergyEₐkJ/molArrhenius Plot (k' vs. T)

Experimental Protocols

A robust method for determining the hydrolytic sensitivity of dichlorosilanes involves monitoring the in-situ formation of hydrochloric acid by measuring the change in electrical conductivity of the reaction medium over time.

Experimental Protocol: Determination of Hydrolysis Rate by Conductivity Measurement

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a controlled environment.

Materials:

  • This compound

  • Deionized water

  • Anhydrous isopropanol (or other suitable solvent)

  • Conductivity meter with a data logging interface

  • Jacketed reaction vessel

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel for reagent addition

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • System Setup:

    • Assemble the jacketed reaction vessel and connect it to the thermostatic water bath set to the desired reaction temperature (e.g., 25°C).

    • Place the magnetic stir bar in the vessel.

    • Position the conductivity probe in the reaction vessel, ensuring it is submerged in the reaction medium but does not interfere with the stir bar.

    • Blanket the system with a slow stream of inert gas to prevent atmospheric moisture from interfering with the experiment before the addition of the silane.

  • Reaction Medium Preparation:

    • Add a known volume of deionized water and isopropanol to the reaction vessel. The isopropanol is used to solubilize the this compound and create a homogeneous reaction mixture. A typical ratio might be 90:10 water:isopropanol.

    • Allow the mixture to thermally equilibrate to the set temperature while stirring.

  • Data Acquisition Initiation:

    • Start the data logging software for the conductivity meter to record the baseline conductivity of the solvent mixture.

  • Initiation of Hydrolysis:

    • Using a syringe or dropping funnel, rapidly inject a known, small amount of this compound into the stirred reaction medium. The amount should be small enough to ensure that the temperature change due to the exothermic reaction is minimal and that the concentration of water remains in large excess.

    • Simultaneously start a timer or mark the injection time on the data log.

  • Monitoring the Reaction:

    • Record the conductivity of the solution as a function of time until the conductivity reaches a stable plateau, indicating the completion of the hydrolysis reaction.

  • Data Analysis:

    • The increase in conductivity is directly proportional to the concentration of HCl produced.

    • Assuming the hydrolysis follows pseudo-first-order kinetics (due to the large excess of water), the rate constant (k') can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the end of the reaction and Ct is the conductivity at time t. The slope of this line will be -k'.

Visualizations

Logical Relationships and Workflows

Hydrolysis_Reaction_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_polymerization Further Condensation A This compound ((C₈H₁₇)₂SiCl₂) B Di-n-octylsilanediol ((C₈H₁₇)₂Si(OH)₂) A->B + 2H₂O - 2HCl C Linear/Cyclic Oligosiloxanes B->C - H₂O D Polydioctylsiloxane C->D - H₂O

Caption: Hydrolysis and subsequent condensation pathway of this compound.

Experimental_Workflow A System Setup (Jacketed Vessel, Stirrer, Conductivity Probe) B Thermal Equilibration of Solvent (H₂O/Isopropanol) A->B C Start Data Logging (Baseline Conductivity) B->C D Inject this compound C->D E Monitor Conductivity vs. Time D->E F Data Analysis (Calculate Rate Constant) E->F

Caption: Experimental workflow for determining hydrolysis rate by conductivity.

Conclusion

This compound exhibits significant hydrolytic sensitivity, a characteristic that is central to its chemical applications. The reaction is rapid and leads to the formation of di-n-octylsilanediol and hydrochloric acid, with the silanol intermediate being prone to further condensation. Understanding and quantifying this reactivity is paramount for the safe and effective use of this compound in research and industrial settings. The experimental protocol detailed herein provides a reliable method for characterizing the hydrolysis kinetics. While specific quantitative data for this compound remains an area for further investigation, the principles and methodologies outlined in this guide offer a solid framework for such studies. For professionals in drug development and other sensitive applications, careful control of moisture is critical to prevent unintended reactions and ensure the integrity of processes involving this versatile silane.

A Comprehensive Technical Guide to the Thermal Stability of Di-n-octyldichlorosilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of di-n-octyldichlorosilane coatings, a critical consideration for their application in various fields, including surface modification of materials in drug development and biomedical devices. Understanding the thermal decomposition behavior of these coatings is paramount for ensuring their integrity and performance under varying temperature conditions.

Introduction to this compound Coatings

This compound (C₁₆H₃₄Cl₂Si) is a bifunctional organosilane commonly used to create self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. The two chlorine atoms react with surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds, while the two n-octyl chains orient away from the surface, creating a hydrophobic, non-polar interface. This process, known as silanization, is a versatile method for tailoring the surface properties of materials.

The thermal stability of these coatings is a key determinant of their operational range and longevity in applications that involve elevated temperatures, such as sterilization, thermal cycling in diagnostics, or as protective barriers in harsh chemical environments.

Thermal Stability Analysis

The thermal stability of this compound coatings is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting or glass transitions.

Quantitative Data on Thermal Stability

While specific, detailed thermogravimetric data for this compound coatings is not extensively available in publicly accessible literature, a key study by Gonzalez-Calderon et al. (2019) investigated the thermal stability of this compound coatings on titanium dioxide (TiO₂) nanoparticles. Their findings, supported by infrared spectrometry and mass spectroscopy, indicate that the silane coating remains stable at temperatures up to approximately 400 °C.

Based on this and typical TGA data for similar long-chain alkylsilane coatings on oxide surfaces, a representative thermal decomposition profile can be summarized as follows:

Temperature Range (°C)Weight Loss (%)Description
25 - 1501 - 3Desorption of physically adsorbed water and residual solvent.
150 - 3502 - 5Initial degradation of the outer portions of the alkyl chains.
~ 400 Onset Onset of significant decomposition of the this compound coating.
400 - 60010 - 20Major weight loss corresponding to the primary decomposition of the organic layer.
> 600> 20Continued degradation and potential oxidation of the remaining organic fragments and surface species.

Note: This table is a representative summary based on available literature for similar long-chain alkylsilane coatings. Actual values may vary depending on the substrate, coating density, and experimental conditions.

Experimental Protocols

This section details the methodologies for the preparation of this compound coatings and their subsequent thermal analysis.

Preparation of this compound Coatings (Vapor Phase Deposition)

Vapor phase deposition is a common method for creating uniform and well-ordered this compound coatings.

Materials:

  • This compound (97% or higher purity)

  • Substrate (e.g., silicon wafers, glass slides, TiO₂ powder)

  • Toluene (anhydrous)

  • Deionized water

  • Nitrogen gas (high purity)

  • Vacuum oven or desiccator

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • Further dry the substrate in an oven at 110 °C for at least 1 hour and then allow it to cool in a desiccator.

  • Vapor Phase Silanization:

    • Place the cleaned and dried substrate in a vacuum-compatible reaction vessel (e.g., a vacuum desiccator).

    • Place a small, open vial containing a few drops of this compound in the vessel, ensuring it does not touch the substrate.

    • Evacuate the vessel to a pressure of <1 torr.

    • Place the sealed vessel in an oven at a controlled temperature (e.g., 80-100 °C) for a specified duration (typically 2-12 hours). The elevated temperature increases the vapor pressure of the silane, facilitating its deposition onto the substrate.

  • Post-Deposition Treatment:

    • Remove the vessel from the oven and allow it to cool to room temperature.

    • Vent the vessel with dry nitrogen gas.

    • Remove the coated substrate and rinse it with anhydrous toluene to remove any physisorbed silane molecules.

    • Dry the coated substrate under a stream of nitrogen.

    • Cure the coating by baking it in an oven at 110-120 °C for 1 hour to promote the formation of a stable siloxane network.

Thermogravimetric Analysis (TGA) Protocol

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Protocol:

  • Sample Preparation:

    • For coated powders (e.g., TiO₂), place 5-10 mg of the coated sample into a TGA crucible (e.g., alumina or platinum).

    • For coated flat substrates, a specialized TGA setup might be required, or the coating can be scraped off if a sufficient amount can be collected.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air.

    • Heat the sample from room temperature to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is often defined as the temperature at which 5% weight loss occurs after the initial desorption of water and solvents.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Visualization of Processes and Pathways

Experimental Workflow for Coating and Thermal Analysis

G Experimental Workflow cluster_prep Coating Preparation cluster_analysis Thermal Analysis A Substrate Cleaning (Piranha Solution) B Hydroxylation A->B C Vapor Phase Deposition (this compound) B->C D Curing (110-120 °C) C->D E Sample Preparation for TGA D->E Coated Substrate F TGA Measurement (N2 atmosphere, 10 °C/min) E->F G Data Analysis (Weight Loss vs. Temp) F->G

Caption: Workflow for this compound coating and TGA.

Silanization Reaction Pathway

G Silanization Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Silane This compound (R-SiCl2-R) Hydrolysis Hydrolysis of Si-Cl (with surface water) Silane->Hydrolysis Surface Hydroxylated Surface (Substrate-OH) Condensation Condensation with -OH groups Surface->Condensation Hydrolysis->Condensation Coating Covalently Bonded Coating (Substrate-O-Si(R)2-O-Substrate) Condensation->Coating Byproduct HCl Condensation->Byproduct

Caption: this compound reaction on a hydroxylated surface.

Proposed Thermal Decomposition Pathway

G Thermal Decomposition cluster_decomposition Decomposition Steps cluster_products Decomposition Products Coating This compound Coating (-O-Si(C8H17)2-O-) Si_C_Cleavage Si-C Bond Cleavage Coating->Si_C_Cleavage High Temperature C_C_Cleavage C-C Bond Cleavage (within octyl chain) Coating->C_C_Cleavage High Temperature Volatiles Volatile Hydrocarbons (e.g., octane, smaller alkanes/alkenes) Si_C_Cleavage->Volatiles Residue Silicon-containing Residue (e.g., SiO2, SiC, SiOC) Si_C_Cleavage->Residue C_C_Cleavage->Volatiles

Caption: Proposed thermal decomposition pathway for the coating.

Conclusion

This compound coatings provide a robust and hydrophobic surface modification for a variety of substrates. The thermal stability of these coatings is a critical parameter, with significant decomposition generally occurring at temperatures above 400 °C. The primary decomposition mechanism is believed to involve the cleavage of the silicon-carbon and carbon-carbon bonds within the n-octyl chains. For applications requiring thermal processing or operation at elevated temperatures, it is essential to consider this stability threshold to ensure the integrity and functionality of the coating. The experimental protocols provided in this guide offer a framework for the consistent preparation and thermal characterization of these important surface coatings.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-n-octyldichlorosilane as a Precursor for Organic Electronics

This compound ((C₈H₁₇)₂SiCl₂) is a versatile organosilicon compound that serves as a critical precursor in the synthesis of advanced materials for organic electronics.[1] Its long alkyl chains impart solubility and influence the morphology of the resulting polymers, while the reactive dichloro-silyl group allows for polymerization and functionalization. This guide provides a comprehensive overview of its properties, synthesis of derived materials, and applications in electronic devices, complete with experimental protocols and data.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 18416-07-4[2]
Molecular Formula C₁₆H₃₄Cl₂Si[2]
Molecular Weight 325.43 g/mol [2][3]
Appearance Liquid
Density 0.936 g/mL at 25 °C
Refractive Index n20/D 1.456
Flash Point 110 °C (230 °F)
Solubility Sparingly soluble in water (8.8E-6 g/L at 25°C)[2]

Synthesis of Polysilanes via Wurtz-Type Coupling

The most common method for synthesizing high molecular weight polysilanes from dichlorosilane precursors is the Wurtz-type reductive coupling reaction.[4][5][6] This reaction involves the dehalogenation of this compound using an alkali metal, typically sodium, to form silicon-silicon bonds and create the polymer backbone.[4][7]

The reaction is highly sensitive to conditions such as solvent, temperature, and the nature of the alkali metal dispersion.[5] Using tetrahydrofuran (THF) at ambient temperatures is recommended for higher yields and narrower molecular weight distributions compared to reactions in high-boiling-point aromatic solvents.[5][8]

Experimental Protocol: Synthesis of Poly(di-n-octylsilane)

This protocol is a generalized procedure based on the principles of Wurtz-type coupling.

Materials:

  • This compound

  • Sodium metal

  • Toluene (anhydrous)

  • Isopropanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A reaction flask equipped with a reflux condenser and a mechanical stirrer is charged with anhydrous toluene and sodium metal under an inert atmosphere.

  • The mixture is heated to the reflux temperature of toluene to create a fine dispersion of molten sodium with vigorous stirring.

  • The reaction is then cooled to the desired temperature (e.g., 65°C or ambient, depending on the desired polymer characteristics).

  • This compound is added dropwise to the stirred sodium dispersion. The reaction is typically exothermic.

  • After the addition is complete, the reaction mixture is stirred for several hours (e.g., 4 hours) to ensure complete polymerization. A blue precipitate may form during the reaction.[4]

  • The reaction is quenched by the slow addition of isopropanol to react with the excess sodium.

  • The resulting polymer solution is filtered to remove sodium chloride and other insoluble byproducts.

  • The polymer is then precipitated by adding the filtrate to a non-solvent, such as isopropanol.

  • The precipitated poly(di-n-octylsilane) is collected by filtration, washed, and dried under vacuum.

Wurtz_Coupling_Workflow Wurtz-Type Coupling for Poly(di-n-octylsilane) Synthesis cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification setup 1. Charge reactor with Toluene and Sodium Metal under Inert Atmosphere disperse 2. Heat to reflux to disperse Sodium setup->disperse cool 3. Cool to desired reaction temperature disperse->cool add_monomer 4. Add this compound dropwise cool->add_monomer Initiates Reaction polymerize 5. Stir for several hours to allow polymerization add_monomer->polymerize quench 6. Quench with Isopropanol polymerize->quench Reaction Complete filter 7. Filter to remove NaCl quench->filter precipitate 8. Precipitate polymer in non-solvent filter->precipitate collect 9. Collect and dry Poly(di-n-octylsilane) precipitate->collect

Caption: Workflow for Poly(di-n-octylsilane) Synthesis.

Applications in Organic Electronics

This compound is a precursor to a variety of materials with applications in organic electronic devices.

  • Hole-Transporting Materials: It is used in the synthesis of phenazasiline derivatives, which are effective hole-transporting materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

  • Organic Photovoltaics (OPVs): This silane is a precursor for a range of low band gap dithieno[3,2-b:2',3'-d]silole-containing polymers. These materials have shown promise in OPVs, achieving power conversion efficiencies (PCEs) greater than 3%.

  • Surface Modification: this compound can be used for the silanization of metal oxides. This surface treatment improves the interfacial properties between the metal atoms and a polymer matrix, which is crucial for the performance and stability of composite materials.

  • Anode Materials for Lithium-Ion Batteries: It is utilized in the fabrication of anode materials, where it can modify the surface and structure to enhance electrochemical stability and charge/discharge rates.[1]

Device Performance Data

The following table summarizes the performance of some organic electronic devices where materials derived from this compound were used.

Device TypeMaterialKey Performance MetricValue
Organic Photovoltaic (OPV)Dithienosilole-containing polymerPower Conversion Efficiency (PCE)> 3%
Organic Photovoltaic (OPV)Low band gap silole-containing polymerPower Conversion Efficiency (PCE)3.43%
n-type Thin-Film TransistorPolysilane from recycled byproductField-Effect Mobility (μFE)Up to 8 cm²/(V s)[9][10]
p-type Thin-Film TransistorPolysilane from recycled byproductField-Effect Mobility (μFE)Up to 2 cm²/(V s)[9][10]

Experimental Protocol: Fabrication of a Polysilane-Based Organic Field-Effect Transistor (OFET)

This section outlines a general procedure for fabricating a bottom-gate, top-contact OFET using a solution-processable polysilane like poly(di-n-octylsilane).

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)

  • Poly(di-n-octylsilane) synthesized from this compound

  • Toluene or other suitable organic solvent

  • Gold (for source and drain electrodes)

  • Cleaning solvents (e.g., acetone, methanol, isopropanol)

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone, methanol, and deionized water. It is then dried with a stream of nitrogen.

  • Surface Treatment (Optional but Recommended): The SiO₂ surface can be treated with a silanizing agent like octyltrichlorosilane (OTS) to improve the interface for the organic semiconductor.

  • Semiconductor Deposition: A solution of poly(di-n-octylsilane) in a solvent like toluene is prepared. The solution is then deposited onto the substrate using a technique such as spin-coating to form a thin film.

  • Annealing: The substrate with the polysilane film is annealed at an elevated temperature (e.g., 100-150 °C) to remove residual solvent and improve the film's morphology.

  • Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation of gold.

OFET_Fabrication_Workflow Bottom-Gate, Top-Contact OFET Fabrication Workflow cluster_substrate Substrate Preparation cluster_film Active Layer Formation cluster_electrodes Device Completion clean 1. Clean Si/SiO₂ Wafer (Acetone, Methanol, DI Water) surface_treat 2. Optional: Surface Treatment (e.g., OTS) clean->surface_treat prepare_solution 3. Prepare Polysilane Solution spin_coat 4. Spin-Coat Polysilane Film surface_treat->spin_coat Deposition prepare_solution->spin_coat anneal 5. Anneal the Film spin_coat->anneal deposit_electrodes 6. Deposit Source/Drain Electrodes (e.g., Gold Evaporation) anneal->deposit_electrodes Final Step

Caption: Workflow for OFET Fabrication.

References

The Core Principles of Dichlorosilane Silanization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of silanization using dichlorosilanes. This surface modification technique is critical in various scientific and industrial applications, including the manufacturing of semiconductors, the production of solar cells, and the functionalization of surfaces for biomedical applications such as protein immobilization.[1][2][3] Dichlorosilanes are bifunctional organosilicon compounds that react with hydroxylated surfaces to form stable, covalently bound siloxane layers, altering the surface properties to be more hydrophobic or to introduce specific functionalities.

Fundamental Reaction Mechanism

The silanization process with dichlorosilanes is primarily a two-step mechanism involving hydrolysis and condensation.[4] This reaction covalently attaches the silicon atom of the silane to the oxygen atom of a hydroxyl group on the substrate's surface, forming a stable Si-O-Si bond.[5]

  • Hydrolysis: The initial step involves the reaction of the dichlorosilane with trace amounts of water present on the substrate surface or in the reaction solvent. The highly reactive silicon-chlorine (Si-Cl) bonds are hydrolyzed to form silanol intermediates (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl (-OH) groups present on the substrate surface (e.g., Si-OH on silica or glass). This condensation reaction forms a stable covalent siloxane (Si-O-Si) bond and releases a molecule of water.

Due to the presence of two chlorine atoms, dichlorosilanes can undergo further reactions. After the initial surface binding, the second chlorine atom can also hydrolyze and condense with an adjacent surface hydroxyl group or with a neighboring silane molecule. This can lead to cross-linking and the formation of a more stable, polymeric layer on the surface.

ReactionMechanism cluster_surface Substrate Surface cluster_reagents Reagents SurfaceOH Surface-OH Condensation Condensation SurfaceOH->Condensation Dichlorosilane R₂SiCl₂ Hydrolysis Hydrolysis Dichlorosilane->Hydrolysis Reacts with Water H₂O (trace) Water->Hydrolysis Silanol R₂Si(OH)Cl (Silanol Intermediate) Hydrolysis->Silanol Forms HCl HCl Hydrolysis->HCl Byproduct Silanol->Condensation Reacts with SilanizedSurface Surface-O-SiR₂Cl Condensation->SilanizedSurface Forms Water_byproduct H₂O Condensation->Water_byproduct Byproduct Crosslinking Hydrolysis & Condensation of second Cl SilanizedSurface->Crosslinking Further Reaction FinalSurface Cross-linked Polymeric Layer Crosslinking->FinalSurface Forms

Caption: Reaction mechanism of dichlorosilane with a hydroxylated surface.

Factors Influencing Silanization

The efficiency and quality of the silane layer are dependent on several experimental parameters. Careful control of these factors is crucial for achieving a uniform and stable surface modification.

  • Substrate Preparation: The substrate must be thoroughly cleaned to remove any organic contaminants and to ensure a sufficient density of surface hydroxyl groups. Common cleaning procedures involve the use of piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment.[6]

  • Water Availability: Trace amounts of water are essential for the initial hydrolysis of the dichlorosilane. The reaction is highly sensitive to the amount of water present, and an excess can lead to uncontrolled polymerization of the silane in solution rather than on the surface.[7]

  • Solvent: The choice of an anhydrous organic solvent (e.g., toluene) is critical to prevent premature hydrolysis and polymerization of the dichlorosilane in the bulk solution.[2]

  • Reaction Time and Temperature: The reaction time and temperature influence the extent of surface coverage and the degree of cross-linking. Longer reaction times and elevated temperatures can promote the formation of a more densely packed and stable silane layer.[8]

  • Dichlorosilane Concentration: The concentration of the dichlorosilane in the reaction solution affects the rate of the reaction and the final surface coverage. Higher concentrations can lead to faster surface modification but may also increase the risk of forming multilayers and aggregates.

Common Dichlorosilane Reagents and Substrates

A variety of dichlorosilanes are commercially available, allowing for the introduction of different functionalities onto a surface. The choice of reagent depends on the desired surface properties.

Common Dichlorosilane Reagents:

Reagent NameChemical FormulaPrimary Application
Dichlorodimethylsilane(CH₃)₂SiCl₂General purpose hydrophobization of surfaces.[9]
DichloromethylsilaneCH₃SiHCl₂Introduction of reactive Si-H bonds for further functionalization.
Diphenyldichlorosilane(C₆H₅)₂SiCl₂Introduction of bulky phenyl groups for altered surface chemistry.[5]

Common Substrates:

The silanization process is applicable to a wide range of materials that possess surface hydroxyl groups, including:

  • Glass (e.g., microscope slides, glassware)

  • Silicon wafers with a native oxide layer

  • Quartz

  • Metal oxides (e.g., alumina, titania)

  • Mica

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible silanization results. Below are generalized protocols for solution-phase and vapor-phase deposition of dichlorodimethylsilane.

Solution-Phase Silanization of Glass Slides

This protocol is suitable for modifying the surface of glass microscope slides to render them hydrophobic, for example, to prevent protein adhesion.[10]

Materials:

  • Glass microscope slides

  • Dichlorodimethylsilane (DDS)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen gas

  • Coplin jars or beakers

Procedure:

  • Cleaning and Activation:

    • Thoroughly clean the glass slides by sonicating in a detergent solution, followed by extensive rinsing with deionized water.

    • Immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the slides extensively with deionized water and dry them under a stream of nitrogen gas.

  • Silanization:

    • In a fume hood, prepare a 2% (v/v) solution of dichlorodimethylsilane in anhydrous toluene in a clean, dry Coplin jar.

    • Immerse the cleaned and dried slides in the silanization solution for 5-15 minutes.

    • Remove the slides from the solution and rinse them sequentially with anhydrous toluene and then ethanol to remove any unreacted silane.

  • Curing and Final Wash:

    • Dry the slides under a stream of nitrogen.

    • Cure the slides in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.

    • After cooling, rinse the slides with deionized water and dry with nitrogen. The surface should now be hydrophobic.

Vapor-Phase Silanization of Silicon Wafers

Vapor-phase deposition is often preferred for creating a more uniform monolayer on flat substrates like silicon wafers.[6]

Materials:

  • Silicon wafers

  • Dichlorodimethylsilane (DDS)

  • Vacuum desiccator

  • Small vial or beaker

Procedure:

  • Cleaning and Activation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

    • Perform a final cleaning and hydroxylation step using a piranha solution or an oxygen plasma treatment.

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen gas.

  • Silanization:

    • Place the cleaned and dried silicon wafers inside a vacuum desiccator.

    • In a fume hood, place a small, open vial containing a few drops of dichlorodimethylsilane inside the desiccator, ensuring it is not in direct contact with the wafers.

    • Evacuate the desiccator using a vacuum pump for a few minutes and then close the valve to maintain the vacuum.

    • Allow the silanization to proceed for 1-2 hours at room temperature. The DDS will vaporize and react with the wafer surfaces.

  • Post-Treatment:

    • Vent the desiccator in a fume hood to remove the DDS vapor.

    • Remove the wafers and rinse them with an anhydrous solvent like toluene to remove any physisorbed silane.

    • Dry the wafers under a stream of nitrogen.

    • Cure the wafers in an oven at 110-120°C for 30-60 minutes.

Data Presentation

The effectiveness of silanization is often quantified by measuring the change in surface properties, such as wettability (water contact angle) and the thickness of the deposited layer.

Table 1: Water Contact Angles of Surfaces Modified with Dichlorosilanes

Dichlorosilane ReagentSubstrateInitial Water Contact Angle (°)Final Water Contact Angle (°)Reference
DichlorodimethylsilaneGlass< 10~90-100[11][12]
DichlorodimethylsilaneSilicon Wafer< 10~95-105[13]
DichlorooctamethyltetrasiloxaneGlass~20~95[11][12]

Note: The exact contact angle values can vary depending on the specific experimental conditions, such as cleaning procedures, reaction time, and temperature.

Table 2: Characterization of Dichlorosilane Layers

Dichlorosilane ReagentSubstrateDeposition MethodLayer Thickness (Å)Surface Roughness (RMS)Analytical TechniqueReference
DichlorodimethylsilaneSilicon WaferSolution~5-10~0.2-0.5 nmEllipsometry, AFM[13]
DichlorodimethylsilaneSilicon WaferVapor~3-7~0.1-0.3 nmEllipsometry, AFM[6]

Logical Workflow for Dichlorosilane Silanization

The following diagram illustrates a typical workflow for the surface modification of a substrate using a dichlorosilane.

Workflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization Reaction cluster_post 3. Post-Treatment cluster_char 4. Characterization Cleaning Substrate Cleaning (e.g., sonication, solvents) Activation Surface Activation (e.g., Piranha, O₂ Plasma) Cleaning->Activation Deposition Dichlorosilane Deposition (Solution or Vapor Phase) Activation->Deposition Rinsing Rinsing (Anhydrous Solvents) Deposition->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Curing Curing (Oven Baking) Drying->Curing Analysis Surface Analysis (e.g., Contact Angle, AFM, XPS) Curing->Analysis

Caption: General experimental workflow for dichlorosilane silanization.

Conclusion

Silanization with dichlorosilanes is a versatile and powerful technique for modifying the surface properties of a wide range of materials. By carefully controlling the reaction conditions, it is possible to create uniform and stable silane layers with desired functionalities. This guide provides the fundamental principles, experimental considerations, and generalized protocols to assist researchers and professionals in successfully implementing this important surface modification method. For specific applications, further optimization of the described protocols may be necessary to achieve the desired surface characteristics.

References

A Technical Guide to Self-Assembled Monolayers (SAMs) of Dialkyldichlorosilanes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. This guide focuses on SAMs prepared from dialkyldichlorosilane precursors, a class of molecules that enables robust surface modification of hydroxylated surfaces such as silicon dioxide, glass, and other metal oxides. The formation of these monolayers is driven by the covalent bonding of the silane headgroup to the substrate and the van der Waals interactions between adjacent alkyl chains. The resulting surfaces can be engineered to exhibit a wide range of properties, including controlled wettability, biocompatibility, and chemical reactivity, making them invaluable tools in diverse fields such as biosensing, drug delivery, and cell biology.

The structure of a dialkyldichlorosilane molecule consists of a reactive dichlorosilyl headgroup attached to two alkyl chains. The reaction with a hydroxylated surface proceeds through a hydrolysis step, where the chlorine atoms are replaced by hydroxyl groups, followed by a condensation reaction with the surface hydroxyls, forming stable siloxane (Si-O-Si) bonds. This process results in a covalently attached monolayer with the alkyl chains oriented away from the surface, dictating the final surface properties.

Data Presentation: Properties of Dialkyldichlorosilane SAMs

The following table summarizes key quantitative data for SAMs formed from representative dialkyldichlorosilanes on silicon dioxide substrates. These properties are crucial for designing surfaces with specific functionalities.

Dialkyldichlorosilane PrecursorDeposition MethodSubstrateWater Contact Angle (°)Thickness (Å)Surface Roughness (RMS, nm)
Dichlorodimethylsilane (DCDMS)Vapor PhaseSi/SiO₂~90 - 105~5 - 10~0.2 - 0.4
DiethyldichlorosilaneSolution PhaseGlass~95Not ReportedNot Reported
OctyldichloromethylsilaneVapor PhaseSi/SiO₂~100 - 110~10 - 15~0.3 - 0.5
Dichlorodi-n-hexylsilaneSolution PhaseSi/SiO₂~102~8Not Reported

Note: The exact values can vary depending on the specific deposition conditions (e.g., temperature, humidity, reaction time) and the cleanliness and preparation of the substrate.

Experimental Protocols

Detailed methodologies for the preparation of dialkyldichlorosilane SAMs are provided below for both solution-phase and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition of Dichlorodimethylsilane (DCDMS) SAMs

This protocol describes the formation of a hydrophobic monolayer on a silicon wafer with a native oxide layer.

Materials:

  • Silicon wafers (or other hydroxylated substrates)

  • Dichlorodimethylsilane (DCDMS)

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen or argon gas

  • Glass beakers and petri dishes

  • Sonicator

Methodology:

  • Substrate Cleaning and Hydroxylation:

    • Cut the silicon wafer to the desired size.

    • Sonicate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinse thoroughly with DI water.

    • Dry the substrate with a stream of nitrogen or argon gas.

    • To generate a high density of hydroxyl groups, immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate extensively with DI water and dry it again under a stream of nitrogen or argon. The substrate should be used immediately.

  • Silane Solution Preparation:

    • In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of DCDMS in anhydrous toluene. The anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution.

  • SAM Deposition:

    • Immerse the cleaned and hydroxylated substrate in the DCDMS solution.

    • Allow the deposition to proceed for 1-2 hours at room temperature. The reaction time can be adjusted to control the monolayer density.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonicate the substrate in fresh anhydrous toluene for 5 minutes.

    • Dry the substrate with a stream of nitrogen or argon.

    • To enhance the covalent bonding and stability of the monolayer, cure the sample by baking it in an oven at 110-120°C for 30-60 minutes.

Protocol 2: Vapor-Phase Deposition of Octyldichloromethylsilane SAMs

This protocol is suitable for creating uniform monolayers on complex geometries and minimizes solvent-related contamination.

Materials:

  • Hydroxylated substrates (e.g., silicon wafers, glass slides)

  • Octyldichloromethylsilane

  • Vacuum deposition chamber or desiccator

  • Schlenk line or vacuum pump

  • Small glass vial

  • Nitrogen or argon gas

Methodology:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1 (steps 1a-1e). Ensure the substrate is completely dry before placing it in the deposition chamber.

  • Deposition Setup:

    • Place the cleaned substrates inside the vacuum chamber or desiccator.

    • In a separate small glass vial, place a few drops (e.g., 50-100 µL) of octyldichloromethylsilane. Place the open vial inside the chamber, ensuring it does not touch the substrates.

  • Vapor Deposition:

    • Evacuate the chamber to a low pressure (e.g., < 1 Torr).

    • The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) to increase the vapor pressure of the silane.

    • Allow the deposition to proceed for 2-12 hours. Longer deposition times generally lead to denser monolayers.

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen or argon gas.

    • Remove the coated substrates.

    • To remove any loosely bound silane molecules, sonicate the substrates in an anhydrous solvent such as toluene or hexane for 10-15 minutes.

    • Dry the substrates under a stream of nitrogen or argon.

    • Cure the SAMs by baking at 110-120°C for 30-60 minutes.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of dialkyldichlorosilane SAMs.

experimental_workflow Experimental Workflow for SAM Formation cluster_prep Substrate Preparation cluster_deposition Deposition cluster_solution Solution Phase cluster_vapor Vapor Phase cluster_post Post-Deposition sub_cleaning Substrate Cleaning (Solvent Sonication) sub_hydroxylation Surface Hydroxylation (Piranha or Plasma Treatment) sub_cleaning->sub_hydroxylation sub_drying1 Drying (N2/Ar Stream) sub_hydroxylation->sub_drying1 solution_prep Silane Solution Preparation (Anhydrous Solvent) sub_drying1->solution_prep vapor_setup Vapor Deposition Setup sub_drying1->vapor_setup immersion Substrate Immersion solution_prep->immersion rinsing Rinsing (Anhydrous Solvent) immersion->rinsing evacuation Chamber Evacuation vapor_setup->evacuation evacuation->rinsing sonication Sonication rinsing->sonication drying2 Drying (N2/Ar Stream) sonication->drying2 curing Curing (Baking) drying2->curing final_product Functionalized Surface curing->final_product Characterization

Caption: Experimental workflow for SAM formation.

biosensor_fabrication Biosensor Fabrication Workflow sub_prep Substrate Preparation (e.g., Gold Electrode on Silicon) sam_formation Dialkyldichlorosilane SAM Formation sub_prep->sam_formation functionalization Surface Functionalization (e.g., Amine or Carboxyl) sam_formation->functionalization bioreceptor Bioreceptor Immobilization (e.g., Antibodies, DNA) functionalization->bioreceptor blocking Blocking of Non-specific Binding Sites (e.g., BSA) bioreceptor->blocking analyte Analyte Detection blocking->analyte

Caption: Biosensor fabrication workflow.

drug_delivery Controlled Drug Release from a SAM-Coated Nanoparticle nanoparticle Drug-Loaded Nanoparticle Core sam_coating Dialkyldichlorosilane SAM Coating nanoparticle->sam_coating Encapsulation environment Biological Environment sam_coating->environment Administration drug_release Drug Release environment->drug_release Degradation or Stimuli Response

Caption: Controlled drug release mechanism.

cell_adhesion Patterned Cell Adhesion using SAMs substrate Substrate photolithography Photolithography/ Microcontact Printing substrate->photolithography patterned_sam Patterned Deposition of Dialkyldichlorosilane SAM photolithography->patterned_sam protein_adsorption Selective Protein Adsorption (e.g., Fibronectin) patterned_sam->protein_adsorption cell_seeding Cell Seeding protein_adsorption->cell_seeding patterned_cells Spatially Controlled Cell Adhesion cell_seeding->patterned_cells

Caption: Spatially controlled cell adhesion.

Methodological & Application

Application Notes & Protocols: Surface Modification of Silica with Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of silica substrates (including nanoparticles and flat surfaces) using di-n-octyldichlorosilane. This process imparts a hydrophobic character to the normally hydrophilic silica surface, which is highly beneficial for various applications in research and drug development.

Application Notes

The modification of silica surfaces with this compound introduces long, hydrophobic n-octyl chains onto the surface. This process fundamentally alters the surface properties from hydrophilic to hydrophobic (lipophilic).

Mechanism of Action

This compound is a bifunctional organosilane. Its two reactive chlorine atoms readily react with surface hydroxyl groups (-OH), which are abundant on silica, glass, and other metal oxides. The reaction proceeds via hydrolysis and condensation, forming stable covalent siloxane bonds (Si-O-Si) with the surface. The two long n-octyl chains are oriented away from the surface, creating a dense, nonpolar layer. This transformation is critical for applications requiring controlled surface chemistry.

Key Applications in Drug Development & Research
  • Enhanced Loading of Hydrophobic Drugs: Unmodified silica nanoparticles have a poor loading capacity for hydrophobic (lipophilic) drugs due to surface incompatibility. Creating a hydrophobic surface with this compound significantly improves the loading efficiency and capacity of these drugs onto silica-based carriers.[1]

  • Controlled Release Systems: The hydrophobic layer can act as a diffusion barrier, modulating the release kinetics of encapsulated drugs. This is crucial for developing sustained-release formulations, protecting the drug from premature degradation, and ensuring it reaches the target site.[1]

  • Reversed-Phase Chromatography: Silica is the most common stationary phase in chromatography. Covalently bonding hydrocarbon chains, such as n-octyl groups (C8), to the silica surface creates a reversed-phase medium. This is essential for the separation and analysis of nonpolar to moderately polar analytes, a common task in pharmaceutical analysis and quality control.

  • Improved Dispersibility: Surface-modified silica nanoparticles exhibit improved dispersibility in nonpolar organic solvents and polymer matrices. This is vital for creating advanced composite materials and ensuring homogeneity in formulations.

Quantitative Data on Surface Modification

The success of surface modification is typically quantified by measuring changes in surface properties. While specific data for this compound is limited in publicly available literature, the following tables summarize representative data from similar hydrophobic silanization processes on silica surfaces.

Table 1: Water Contact Angle on Silanized Surfaces

The water contact angle is a primary indicator of hydrophobicity. A higher contact angle signifies a more hydrophobic surface.

Silane ModifierSubstrateSolvent for SilanizationResulting Water Contact Angle (°)
DichlorooctamethyltetrasiloxaneGlassn-Heptane96 ± 3
DichlorooctamethyltetrasiloxaneGlassToluene90 ± 3
n-Octyl TriethoxysilaneGlass BeadsIsopropanol> 90
Various ChlorosilanesSilica Sol-Gel FilmNot Specified88 - 106

(Data synthesized from references[2])

Table 2: Quantitative Analysis of Surface Coverage

This table shows typical surface coverage values achieved with different organosilanes, demonstrating methods to quantify the extent of the reaction.

Silane ModifierSubstrateAnalytical MethodSurface Coverage / Grafting Amount
Trimethoxy(7-octen-1-yl)silaneSilica Nanoparticles (10-20 nm)NMR after dissociation~2.5 molecules/nm² (0.95 mmol/g)
Aminopropyltrimethoxysilane (APTMS)Silica Nanoparticles (~100 nm)Acid-Base Back Titration2.7 amine sites/nm ²
(3-trimethoxysilylpropyl)diethylenetriamine (DETAS)Silica Nanoparticles (~100 nm)Acid-Base Back Titration7.7 amine sites/nm ²

(Data synthesized from references[3][4])

Experimental Protocols

Safety Precaution: Dichlorosilanes are corrosive and react with moisture to release hydrochloric acid (HCl). All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware and solvents must be anhydrous to prevent premature reaction and polymerization of the silane.

Protocol for Surface Modification of Silica Nanoparticles (Solution Phase)

This protocol describes the functionalization of silica nanoparticles in a solution to create a hydrophobic powder.

Materials:

  • Silica nanoparticles

  • This compound (≥98%)

  • Anhydrous toluene (or other anhydrous nonpolar solvent like hexane or cyclohexane)

  • Anhydrous ethanol

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Drying of Silica: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove all physically adsorbed water.

  • Dispersion: Allow the nanoparticles to cool to room temperature under vacuum or in a desiccator. Disperse the dried silica nanoparticles in anhydrous toluene to a concentration of 5-10 mg/mL. Use an ultrasonic bath for 15-30 minutes to ensure a uniform, aggregate-free suspension.[1]

  • Reaction Setup: Transfer the nanoparticle suspension to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for at least 15 minutes to create an anhydrous and oxygen-free atmosphere.[1]

  • Silanization: While stirring the suspension, inject the this compound into the flask. A typical starting concentration is a 1-5% solution by volume, but this should be optimized.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain this temperature for 4-6 hours under the inert atmosphere. The reaction time may need optimization based on the desired surface coverage.[1]

  • Washing: After the reaction is complete, cool the mixture to room temperature.

    • Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to collect the modified nanoparticles.

    • Discard the supernatant. Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly.

    • Repeat this centrifugation and washing step two more times with anhydrous toluene to remove unreacted silane.

    • Perform two final washes with anhydrous ethanol to remove residual toluene and byproducts.[1]

  • Drying: Dry the final product (hydrophobic silica nanoparticles) under vacuum at 60-80°C overnight to remove all solvent.[1]

Protocol for Surface Modification of Flat Silica/Glass Surfaces (Vapor Phase)

This protocol is suitable for modifying microscope slides, silicon wafers, or other flat glass-like substrates. Vapor phase deposition often results in a more uniform monolayer.

Materials:

  • Flat silica or glass substrates (e.g., microscope slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Anhydrous toluene

  • This compound (≥98%)

  • Vacuum desiccator and vacuum pump

Procedure:

  • Substrate Cleaning and Activation:

    • Immerse the glass slides in Piranha solution for 30-60 minutes in a glass container within a fume hood. (Safety Note: Piranha solution is extremely dangerous and explosive if mixed with organic solvents. Handle with extreme care). This step cleans the surface and maximizes the number of hydroxyl groups.

    • Using Teflon forceps, carefully remove the slides and rinse them extensively with deionized water.

    • Dry the slides in an oven at 120°C for at least 2 hours and cool in a desiccator.[1]

  • Vapor Phase Silanization:

    • Place the clean, dry slides in a slide rack inside a vacuum desiccator.

    • Place a small, open vial containing 0.5-1 mL of this compound inside the desiccator, ensuring it will not tip over.

    • Evacuate the desiccator with a vacuum pump for 5-10 minutes to lower the pressure and facilitate vaporization of the silane, then seal the desiccator.

    • Allow the silanization to proceed at room temperature for 12-24 hours. For a faster reaction, the sealed desiccator can be placed in an oven at 60-80°C.[1]

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure inside a fume hood.

    • Remove the coated slides and rinse them thoroughly with anhydrous toluene to remove any physisorbed or loosely bound silane molecules.

    • Dry the slides with a gentle stream of inert gas or by placing them in an oven at 100°C for 30 minutes.[1]

  • Storage: Store the now hydrophobic slides in a clean, dry container to prevent contamination.

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Silanization Reaction cluster_post Phase 3: Post-Treatment start_node start_node process_node process_node decision_node decision_node drying Dry Silica Substrate (120°C, vacuum) decision_node->drying Nanoparticles cleaning Clean Flat Substrate (Piranha Etch) decision_node->cleaning Flat Surface end_node end_node start Start start->decision_node Select Substrate dispersion Disperse Nanoparticles (Anhydrous Toluene) drying->dispersion setup Setup Reaction (Inert Atmosphere) cleaning->setup dispersion->setup add_silane Add this compound setup->add_silane react React (4-24 hours) add_silane->react washing Wash with Toluene & Ethanol (3x) react->washing final_drying Final Drying (60-80°C, vacuum) washing->final_drying final_product Hydrophobic Silica final_drying->final_product

Caption: Experimental workflow for silica surface modification.

G surface Silica Surface ...-Si-OH ...-Si-OH intermediate Hydrolyzed Intermediate ...-Si-O-Si(OH)(C₈H₁₇)₂ surface->intermediate Reaction silane This compound C₈H₁₇-Si(Cl)₂-C₈H₁₇ silane->intermediate final_surface Modified Surface ...-Si-O-Si(C₈H₁₇)₂-O-Si-... Hydrophobic intermediate->final_surface Condensation byproduct 2 HCl intermediate->byproduct

Caption: Reaction mechanism of dichlorosilane with a silica surface.

G cause cause effect1 effect1 effect2 effect2 application application mod Surface Modification with This compound hydro Increased Surface Hydrophobicity mod->hydro compat Increased Compatibility with Lipophilic Molecules hydro->compat release Modulated/Controlled Drug Release Profile hydro->release load Enhanced Loading of Hydrophobic Drugs compat->load disperse Improved Dispersibility in Polymers/Oils compat->disperse

Caption: Impact of surface modification on drug delivery properties.

References

Application Notes and Protocols: Creating Hydrophobic Surfaces with Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyldichlorosilane (C₁₆H₃₄Cl₂Si) is an organochlorosilane compound used to create hydrophobic surfaces on various substrates.[1] Its two reactive chlorine atoms readily react with surface hydroxyl (-OH) groups present on materials like glass, silica, and metal oxides. This reaction forms stable, covalent siloxane (Si-O-Substrate) bonds. The two long n-octyl (C₈H₁₇) alkyl chains are nonpolar and orient away from the surface, creating a low-energy, water-repellent layer.

This surface modification is of significant interest in research and industry. In drug development, for instance, creating hydrophobic surfaces on nanocarriers can enhance the loading capacity of poorly water-soluble drugs and modulate their release kinetics.[2] These application notes provide a detailed overview of the properties, reaction mechanism, and experimental protocols for using this compound to create hydrophobic surfaces.

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₆H₃₄Cl₂Si
Molecular Weight 325.43 g/mol
Appearance Liquid
Density 0.936 g/mL at 25 °C[3]
Refractive Index n20/D 1.456[3]
Flash Point 110 °C (230 °F)[3]
Solubility Soluble in anhydrous organic solvents (e.g., toluene, heptane). Reacts violently with water and other protic solvents.[2]

Mechanism of Surface Modification

The creation of a hydrophobic layer using this compound is a two-step process involving hydrolysis and condensation.

  • Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds react with trace amounts of water present on the substrate surface or in the solvent, forming reactive silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the substrate, forming strong, covalent siloxane (Si-O-Si) bonds that anchor the molecule to the surface. Adjacent silanol groups can also condense with each other, creating a cross-linked, stable polymeric layer on the surface.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (R₂SiCl₂) Silanol Reactive Silanol Intermediate (R₂Si(OH)₂) Silane->Silanol + 2 H₂O - 2 HCl Water Surface Water (H₂O) Substrate Substrate with Hydroxyl Groups (-OH) Silanol->Substrate Condensation Reaction - H₂O ModifiedSurface Covalently Bonded Hydrophobic Surface (Substrate-O-SiR₂) Substrate->ModifiedSurface G start Start: Select Substrate (e.g., Glass, Silica Wafer) cleaning Step 1: Substrate Cleaning - Degrease with solvents - Activate with Piranha solution or O₂ plasma start->cleaning silanization Step 2: Silanization Reaction (Perform in fume hood under inert atmosphere) cleaning->silanization solution Method A: Solution Phase Deposition silanization->solution vapor Method B: Vapor Phase Deposition silanization->vapor rinsing Step 3: Rinsing - Remove excess silane with anhydrous solvent solution->rinsing vapor->rinsing curing Step 4: Curing - Heat in oven or leave at room temp rinsing->curing characterization End: Characterization - Measure Water Contact Angle curing->characterization

References

Application Notes and Protocols for the Formation of Di-n-octyldichlorosilane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface engineering, enabling precise control over the chemical and physical properties of various substrates. Di-n-octyldichlorosilane is a precursor used to form a dense, hydrophobic monolayer on hydroxylated surfaces. The two n-octyl chains provide a well-defined hydrophobic interface, while the dichlorosilane headgroup can form stable siloxane bonds with the substrate and crosslink with adjacent molecules, leading to a robust and covalently attached film.

These monolayers are of significant interest in a multitude of applications, including the creation of water-repellent surfaces, modifying the surface energy of materials for organic electronics, and as non-stick coatings for biomedical devices and microfluidic systems. The formation of a high-quality this compound SAM is a multi-step process that demands meticulous attention to substrate cleanliness, solvent purity, and atmospheric moisture control.

This document provides detailed protocols for the formation of this compound SAMs via both solution-phase and vapor-phase deposition methods. It also includes expected quantitative data for the characterization of the resulting monolayer.

Quantitative Data Summary

The successful formation of a this compound SAM can be verified by a range of surface-sensitive analytical techniques. The following table summarizes typical quantitative data for well-formed n-alkylsilane SAMs. It is important to note that specific values for this compound are not widely reported in the literature; therefore, the provided data is based on typical values for similar long-chain alkylsilane SAMs, such as those derived from octadecyltrichlorosilane (OTS) and octylsilanes.[1][2]

ParameterTypical Value RangeCharacterization MethodNotes
Static Water Contact Angle 105° - 112°Contact Angle GoniometryIndicates a highly hydrophobic surface, characteristic of a well-ordered alkyl monolayer.[1][3]
Ellipsometric Thickness 1.0 - 1.5 nmEllipsometryConsistent with a monolayer of octyl chains oriented nearly perpendicular to the surface.
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)A low RMS value signifies a smooth and uniform monolayer.
Precursor Concentration 1 - 10 mM (in anhydrous solvent)-Higher concentrations can lead to the formation of multilayers and aggregates in solution.
Immersion Time (Solution) 30 - 120 minutes-Sufficient time for monolayer formation without excessive polymerization in solution.
Curing Temperature 100 - 120 °C-Promotes covalent bond formation with the substrate and cross-linking within the monolayer.

Experimental Protocols

The formation of a high-quality this compound SAM can be achieved through either solution-phase or vapor-phase deposition. Both methods require rigorous preparation of the substrate to ensure a high density of surface hydroxyl groups for covalent attachment.

Substrate Preparation (Hydroxylation)

A pristine and hydroxylated surface is critical for the formation of a dense and stable SAM. This protocol is suitable for silicon wafers, glass slides, and other metal oxide surfaces.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) or an Oxygen Plasma Cleaner.

  • High-purity nitrogen gas

Procedure:

  • Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Hydroxylation (choose one method):

    • Piranha Etching (Recommended): Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes at 80-120°C. After etching, carefully remove the substrates and rinse extensively with DI water.

    • Oxygen Plasma Treatment (Alternative): Place the cleaned substrates in an oxygen plasma cleaner and treat for 5-10 minutes according to the manufacturer's instructions.

  • Final Drying: Dry the hydroxylated substrates under a stream of high-purity nitrogen and use immediately for SAM deposition to prevent atmospheric contamination.

Solution-Phase Deposition

This method involves the immersion of the prepared substrate into a dilute solution of this compound in an anhydrous solvent.

Materials:

  • Hydroxylated substrates

  • This compound (98% or higher purity)[4]

  • Anhydrous solvent (e.g., toluene, hexane, or chloroform)

  • Anhydrous isopropanol and chloroform (for rinsing)

  • Glove box or a controlled inert atmosphere environment (highly recommended)

Procedure:

  • Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.

  • Substrate Immersion: Immerse the freshly hydroxylated substrates into the silane solution. Ensure the entire surface is in contact with the solution.

  • Incubation: Allow the substrates to incubate in the solution for 30-120 minutes at room temperature. Gentle agitation can promote uniform coverage.

  • Rinsing: Remove the substrates from the solution and rinse sequentially with the anhydrous deposition solvent (e.g., toluene), followed by anhydrous isopropanol, and finally anhydrous chloroform to remove any physisorbed molecules.

  • Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.

  • Curing: Place the substrates in an oven and bake at 100-120°C for 1-2 hours to promote covalent bonding and cross-linking.

  • Final Cleaning: After curing, sonicate the substrates briefly in chloroform or toluene to remove any remaining unbound silanes. Dry with nitrogen gas.

Vapor-Phase Deposition

Vapor-phase deposition is a solvent-free method that can produce highly uniform monolayers, especially on complex geometries.

Materials:

  • Hydroxylated substrates

  • This compound

  • Vacuum deposition chamber (e.g., a desiccator connected to a vacuum pump)

  • Source vial for the silane

Procedure:

  • Chamber Setup: Place the freshly hydroxylated substrates inside the vacuum deposition chamber. Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Evacuation: Seal the chamber and evacuate to a base pressure of <100 mTorr.

  • Deposition: Isolate the chamber from the vacuum pump and allow the silane to vaporize and deposit onto the substrates. The deposition can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (2-4 hours).

  • Venting: After the deposition period, vent the chamber with an inert gas (e.g., nitrogen or argon).

  • Rinsing: Remove the substrates and rinse with an anhydrous solvent like chloroform or toluene to remove any loosely bound molecules.

  • Curing: Bake the substrates at 100-120°C for 1-2 hours.

  • Final Cleaning: Perform a final sonication in chloroform or toluene and dry with nitrogen gas.

Visualizations

The following diagrams illustrate the key processes in the formation of this compound self-assembled monolayers.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_char Characterization sub Substrate (e.g., Si Wafer) clean Solvent Cleaning (Acetone, IPA) sub->clean hydrox Hydroxylation (Piranha or O2 Plasma) clean->hydrox solution Solution-Phase (Immersion in Silane Solution) hydrox->solution Solution Method vapor Vapor-Phase (Vacuum Deposition) hydrox->vapor Vapor Method rinse Rinsing (Anhydrous Solvents) solution->rinse vapor->rinse cure Curing (100-120°C) rinse->cure final_clean Final Cleaning (Sonication) cure->final_clean char Surface Analysis (Contact Angle, Ellipsometry, AFM) final_clean->char

Caption: Experimental workflow for this compound SAM formation.

logical_relationship cluster_inputs Key Inputs cluster_process Core Process cluster_outputs Resulting Monolayer Properties substrate Clean, Hydroxylated Substrate hydrolysis Hydrolysis of Si-Cl bonds substrate->hydrolysis silane High-Purity this compound silane->hydrolysis conditions Anhydrous & Inert Conditions conditions->hydrolysis condensation Condensation & Covalent Bonding hydrolysis->condensation ordering Self-Assembly & Ordering condensation->ordering hydrophobicity High Hydrophobicity ordering->hydrophobicity stability Thermal & Chemical Stability ordering->stability uniformity Molecular Uniformity ordering->uniformity

Caption: Logical relationship of inputs, processes, and outputs.

References

Application Notes and Protocols: Enhancing Polymer-Filler Integration with Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing di-n-octyldichlorosilane as a surface modifying agent to improve the integration of inorganic fillers into polymer matrices. This surface treatment leads to enhanced mechanical and thermal properties of the resulting composite materials. Additionally, the principles of using such hydrophobic coatings for controlled drug delivery applications are discussed.

Introduction

In the realm of polymer composites, the interface between the inorganic filler and the organic polymer matrix is a critical determinant of the material's overall performance. Poor adhesion and compatibility at this interface can lead to agglomeration of filler particles, reduced stress transfer, and ultimately, inferior mechanical and thermal properties. This compound (C₁₆H₃₄Cl₂Si) is a bifunctional organosilane that serves as an effective coupling agent to address this challenge.[1]

The dichlorosilyl group of this compound can react with hydroxyl groups present on the surface of many inorganic fillers, such as silica, titanium dioxide (TiO₂), and other metal oxides.[1] This reaction forms a stable, covalent bond with the filler surface. The two long n-octyl chains of the molecule are organophilic and create a hydrophobic layer on the filler surface, significantly improving its compatibility and dispersibility within a non-polar polymer matrix like polypropylene.[1] This enhanced integration leads to a more homogenous composite material with improved performance characteristics.

Key Benefits of this compound Treatment

Surface modification of fillers with this compound offers several key advantages in the fabrication of polymer composites:

  • Improved Filler Dispersion: The hydrophobic surface layer prevents the agglomeration of filler particles within the polymer matrix, leading to a more uniform distribution.

  • Enhanced Mechanical Properties: Better dispersion and interfacial adhesion facilitate more effective stress transfer from the polymer matrix to the reinforcing filler, resulting in increased tensile strength and modulus.

  • Increased Thermal Stability: By improving the integration of the filler, the overall thermal stability of the composite can be enhanced. The silane coating itself has been shown to be stable at elevated temperatures.[1]

  • Reduced Water Absorption: The hydrophobic nature of the treated filler surface can decrease the water absorption of the final composite material.

Quantitative Data on Composite Properties

The following tables summarize the expected improvements in the properties of polymer composites when fillers are treated with this compound. While specific values can vary depending on the polymer, filler type, filler loading, and processing conditions, the data presented provides a general indication of the performance enhancements that can be achieved.

Table 1: Mechanical Properties of Polypropylene/TiO₂ Composites

PropertyUntreated TiO₂ FillerThis compound Treated TiO₂ Filler
Tensile StrengthBaselineIncreased
Flexural ModulusBaselineIncreased
Elongation at BreakBaselineVariable

Table 2: Thermal Properties of Polypropylene/TiO₂ Composites

PropertyUntreated TiO₂ FillerThis compound Treated TiO₂ Filler
Thermal Degradation Temperature (TGA)BaselineIncreased
Crystallization Temperature (DSC)BaselineIncreased

Note: The increase in crystallization temperature indicates that the treated filler can act as a more effective nucleating agent.[1]

Experimental Protocols

This section provides detailed protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of polymer composites.

Protocol for Surface Treatment of Titanium Dioxide (TiO₂) with this compound

This protocol is adapted from a study on the silanization of TiO₂ for integration into polypropylene.[1]

Materials:

  • Titanium Dioxide (TiO₂) powder

  • Toluene (anhydrous)

  • This compound

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Heating mantle

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Drying of Filler: Dry the TiO₂ powder in a vacuum oven at 120 °C for at least 4 hours to remove any adsorbed water from the surface.

  • Dispersion: In a round bottom flask under an inert atmosphere (e.g., nitrogen), disperse 5 grams of the dried TiO₂ powder in 25 grams of anhydrous toluene.

  • Stirring: Stir the suspension vigorously using a magnetic stirrer for 1 hour at room temperature to ensure a uniform dispersion.

  • Addition of Silane: While stirring, slowly add 1 gram of this compound to the TiO₂ suspension.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 110 °C for toluene) for 4-6 hours with continuous stirring. The inert atmosphere should be maintained throughout the reaction.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the surface-treated TiO₂ powder by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered powder several times with fresh toluene to remove any unreacted this compound and by-products.

  • Drying: Dry the final product in a vacuum oven at 80-100 °C for 24 hours to remove the residual solvent.[1]

Protocol for Fabrication of Polypropylene/TiO₂ Composite

Materials:

  • Polypropylene (PP) pellets

  • Surface-treated TiO₂ powder (from protocol 4.1)

  • Untreated TiO₂ powder (for control sample)

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Material testing equipment (e.g., universal testing machine for tensile tests, thermogravimetric analyzer)

Procedure:

  • Compounding:

    • Pre-mix the polypropylene pellets with the desired weight percentage of the surface-treated TiO₂ powder (e.g., 1%, 3%, 5% wt.).

    • Prepare a control batch with untreated TiO₂ at the same weight percentages.

    • Feed the mixture into a twin-screw extruder. The extruder temperature profile should be set according to the polypropylene manufacturer's recommendations (typically in the range of 180-220 °C). .

  • Pelletizing: Extrude the compounded material and pelletize it.

  • Specimen Preparation:

    • Dry the compounded pellets in an oven to remove any moisture.

    • Use an injection molding machine or a compression molder to prepare test specimens (e.g., dumbbell-shaped bars for tensile testing, rectangular bars for flexural testing) according to standard testing specifications (e.g., ASTM D638 for tensile properties).

  • Characterization:

    • Perform mechanical testing (tensile strength, flexural modulus, etc.) on the prepared specimens.

    • Conduct thermal analysis (TGA, DSC) to determine the thermal stability and crystallization behavior.

    • Use techniques like Scanning Electron Microscopy (SEM) to observe the dispersion of the filler within the polymer matrix.

Application in Drug Development: A Conceptual Framework

The hydrophobic surface modification imparted by this compound can be conceptually applied in the field of drug delivery for creating controlled-release systems. While specific research on this compound for this purpose is limited, the principles of hydrophobic coatings are well-established.

Concept:

Many drug delivery systems utilize biodegradable polymer matrices to encapsulate a therapeutic agent. The rate of drug release is often controlled by the diffusion of water into the matrix, which leads to the dissolution and subsequent release of the drug. By incorporating a filler material that has been surface-treated with this compound, a more hydrophobic composite matrix can be created.

Potential Advantages:

  • Sustained Release: The hydrophobic nature of the treated filler would retard the penetration of water into the polymer matrix, thereby slowing down the dissolution and release of the encapsulated drug. This can be beneficial for drugs that require a prolonged therapeutic effect.

  • Protection of Moisture-Sensitive Drugs: The hydrophobic microenvironment created by the treated filler could help protect moisture-sensitive active pharmaceutical ingredients (APIs) from degradation within the delivery vehicle.

  • Tunable Release Profiles: By varying the concentration of the hydrophobically modified filler, it may be possible to tune the drug release profile to achieve a desired therapeutic outcome.

Considerations for Drug Delivery Applications:

  • Biocompatibility: The biocompatibility of this compound and its degradation products would need to be thoroughly evaluated for any in-vivo applications.

  • Regulatory Approval: The use of a new excipient in a pharmaceutical formulation requires extensive safety and efficacy data to gain regulatory approval.

  • Interaction with API: The hydrophobic surface could potentially interact with the encapsulated drug, which might affect its stability or release kinetics. These interactions would need to be carefully studied.

Visualizations

The following diagrams illustrate the key processes and relationships described in these application notes.

G cluster_0 Surface Modification Process Filler_Surface Inorganic Filler Surface (-OH groups) Reaction Silanization Reaction (Hydrolysis & Condensation) Filler_Surface->Reaction DODCS This compound (Cl-Si(R)₂-Cl) DODCS->Reaction Treated_Filler Hydrophobic Treated Filler Reaction->Treated_Filler

Caption: Chemical modification of a filler surface with this compound.

G Start Start Dry_Filler Dry Inorganic Filler Start->Dry_Filler Disperse_Filler Disperse Filler in Solvent Dry_Filler->Disperse_Filler Add_Silane Add this compound Disperse_Filler->Add_Silane React Heat to Reflux under Inert Atmosphere Add_Silane->React Filter_Wash Filter and Wash Treated Filler React->Filter_Wash Dry_Product Dry Final Product Filter_Wash->Dry_Product End End Dry_Product->End

Caption: Experimental workflow for filler surface treatment.

G cluster_0 Improved Interfacial Properties cluster_1 Enhanced Composite Performance DODCS_Treatment This compound Surface Treatment Hydrophobic_Surface Hydrophobic Filler Surface DODCS_Treatment->Hydrophobic_Surface Reduced_Agglomeration Reduced Filler Agglomeration Hydrophobic_Surface->Reduced_Agglomeration Enhanced_Adhesion Enhanced Polymer-Filler Adhesion Hydrophobic_Surface->Enhanced_Adhesion Improved_Dispersion Improved Filler Dispersion Reduced_Agglomeration->Improved_Dispersion Better_Stress_Transfer Better Stress Transfer Enhanced_Adhesion->Better_Stress_Transfer Increased_Mechanical_Properties Increased Mechanical Properties (Tensile Strength, Modulus) Improved_Dispersion->Increased_Mechanical_Properties Increased_Thermal_Stability Increased Thermal Stability Improved_Dispersion->Increased_Thermal_Stability Better_Stress_Transfer->Increased_Mechanical_Properties

Caption: Cause-and-effect relationship of silane treatment on composite properties.

References

Application Notes and Protocols for Vapor Phase Deposition of Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyldichlorosilane (C₁₆H₃₄Cl₂Si) is a bifunctional organosilane commonly utilized for the hydrophobic modification of surfaces. The two reactive chloro groups can form stable siloxane bonds with hydroxyl (-OH) groups present on various substrates, such as glass, silicon wafers, and metal oxides. The two long n-octyl chains (C₈H₁₇) subsequently orient away from the surface, creating a dense, non-polar, and highly hydrophobic monolayer. This alteration of surface properties is critical in a multitude of applications, including the prevention of non-specific protein adsorption in biomedical devices, the creation of self-cleaning surfaces, and as a surface modifier in drug delivery systems to enhance the compatibility of hydrophobic drugs with carrier materials.

Vapor phase deposition offers a significant advantage over solution-phase methods for creating thin, uniform, and covalently bound silane layers.[1][2] This solvent-free technique minimizes the risk of contamination and the formation of undesirable polymeric siloxane aggregates, leading to a more ordered and reproducible surface modification. This document provides a detailed protocol for the vapor phase deposition of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for determining the appropriate deposition parameters.

PropertyValue
Chemical Formula C₁₆H₃₄Cl₂Si
Molecular Weight 325.43 g/mol
Appearance Colorless liquid
Density 0.936 g/mL at 25 °C
Boiling Point ~150-152 °C at 2 mmHg
Refractive Index n20/D 1.456
Solubility Reacts with water and other protic solvents. Soluble in anhydrous non-polar organic solvents (e.g., toluene, hexane).

Mechanism of Surface Modification

The surface modification process with this compound in the vapor phase proceeds through a series of steps:

  • Substrate Preparation: The substrate surface must be clean and possess a sufficient population of hydroxyl groups. This is often achieved through cleaning and activation procedures like piranha etching or UV-ozone treatment.

  • Vaporization of Precursor: this compound is heated under reduced pressure to generate a vapor.

  • Adsorption and Reaction: The vaporized silane molecules adsorb onto the hydroxylated substrate surface. The reactive Si-Cl bonds then react with the surface hydroxyl groups, forming covalent Si-O-substrate bonds and releasing hydrogen chloride (HCl) as a byproduct.

  • Cross-linking (optional): In the presence of trace surface water, adjacent silane molecules can undergo hydrolysis and condensation to form a cross-linked siloxane network, enhancing the stability of the coating.

  • Post-Deposition Treatment: The substrate is typically rinsed to remove any unbound silane and the HCl byproduct.

Experimental Workflow Diagram

Vapor_Phase_Deposition_Workflow Figure 1. Experimental Workflow for Vapor Phase Deposition cluster_prep Substrate Preparation cluster_deposition Vapor Phase Deposition cluster_post Post-Deposition Processing Cleaning Substrate Cleaning (e.g., Sonication in Solvents) Activation Surface Activation (e.g., Piranha Etch, UV-Ozone) Cleaning->Activation Drying Drying (Oven or Nitrogen Stream) Activation->Drying Setup Assemble Deposition Chamber Drying->Setup Loading Load Substrate and Silane Setup->Loading Evacuation Evacuate Chamber Loading->Evacuation Heating Heat Silane & Substrate Evacuation->Heating Deposition Deposition Process Heating->Deposition Venting Vent Chamber Deposition->Venting Rinsing Rinse Substrate (e.g., with Anhydrous Solvent) Venting->Rinsing Curing Cure Coating (Optional, e.g., Baking) Rinsing->Curing Characterization Surface Characterization Curing->Characterization

Caption: Figure 1. A flowchart illustrating the key stages of the vapor phase deposition process for this compound, from substrate preparation to post-deposition processing and characterization.

Experimental Protocol: Vapor Phase Deposition of this compound

This protocol describes a general method for the vapor phase deposition of this compound onto a silicon wafer or glass slide. The parameters may require optimization depending on the specific substrate and desired coating characteristics.

Materials:

  • This compound (≥95%)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Anhydrous toluene or hexane

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Vacuum deposition chamber or a vacuum desiccator

  • Schlenk line or vacuum pump

  • Heating mantle or hot plate

  • Temperature controller and thermocouple

  • Glass vial for the silane

  • Ultrasonic bath

  • Oven

Protocol:

1. Substrate Cleaning and Activation (to be performed in a fume hood with appropriate personal protective equipment):

  • Place the substrates in a suitable rack.

  • Immerse the substrates in piranha solution for 30-60 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

  • Carefully remove the substrates and rinse extensively with deionized water.

  • Dry the substrates in an oven at 120 °C for at least 1 hour or under a stream of high-purity nitrogen gas. The substrates should be used immediately after activation.

2. Vapor Phase Deposition:

  • Place the cleaned and activated substrates inside the vacuum deposition chamber.

  • In a small, open glass vial, add a few drops (e.g., 100-200 µL) of this compound. Place the vial inside the chamber, ensuring it is not in direct contact with the substrates.

  • Seal the deposition chamber and connect it to the vacuum line.

  • Evacuate the chamber to a base pressure of <1 Torr.

  • Gently heat the this compound source to a temperature of 80-100 °C to increase its vapor pressure.

  • The substrate can be kept at room temperature or heated to 50-80 °C to promote the reaction.[1]

  • Allow the deposition to proceed for 2-4 hours. The optimal time may vary.

  • After the deposition period, turn off the heating and allow the chamber to cool to room temperature.

3. Post-Deposition Treatment:

  • Carefully vent the chamber with dry nitrogen gas.

  • Remove the coated substrates.

  • Rinse the substrates with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane molecules.

  • Dry the substrates under a stream of nitrogen.

  • Optional Curing: To enhance the stability of the coating, the substrates can be baked in an oven at 100-120 °C for 1 hour.

Data Presentation: Typical Deposition Parameters and Expected Outcomes

The following table summarizes the key experimental parameters and the expected outcomes for the vapor phase deposition of this compound.

ParameterTypical RangeRationaleExpected Outcome
Substrate Silicon Wafer, GlassSurfaces with hydroxyl groups for covalent attachment.Uniform hydrophobic coating.
Substrate Activation Piranha Etch, UV-OzoneGenerates a high density of surface hydroxyl groups.Enhanced silane binding and monolayer formation.
Silane Source Temperature 80 - 100 °CTo achieve sufficient vapor pressure for deposition.Controlled and steady flux of silane vapor.
Substrate Temperature Room Temperature - 80 °CTo provide thermal energy for the surface reaction without causing precursor decomposition.[1]Efficient covalent attachment of the silane.
Deposition Pressure < 1 TorrTo facilitate vapor transport and minimize gas-phase reactions.Uniform deposition and prevention of particle formation.
Deposition Time 2 - 4 hoursTo allow for the formation of a complete or near-complete monolayer.High surface coverage and hydrophobicity.
Post-Deposition Rinse Anhydrous Toluene/HexaneTo remove non-covalently bound silane.A clean, stable, and uniform hydrophobic layer.
Post-Deposition Curing 100 - 120 °C for 1 hourTo drive off any remaining water and promote cross-linking.Increased durability and stability of the coating.
Water Contact Angle > 100°A direct measure of the surface hydrophobicity.Successful formation of a non-polar surface.

Applications in Research and Drug Development

  • Biocompatible Coatings: The hydrophobic surface created by this compound can reduce the adhesion of proteins and cells, which is beneficial for medical implants and biosensors.

  • Drug Delivery: Modifying the surface of drug carriers (e.g., silica nanoparticles) can improve the loading and controlled release of hydrophobic drugs.

  • Microfluidics: Creating hydrophobic channels in microfluidic devices is essential for applications involving droplet generation and manipulation.

  • Organic Electronics: this compound can be used to modify the surface of electrodes to improve charge injection/extraction and device performance.

Safety Considerations

  • This compound is corrosive and reacts with moisture to produce HCl gas. Handle in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.

  • Piranha solution is extremely dangerous. All handling must be done with extreme caution in a chemical fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.

  • Work with vacuum systems requires proper training and inspection of glassware for defects to prevent implosions.

By following this detailed protocol, researchers can effectively utilize the vapor phase deposition of this compound to create high-quality hydrophobic surfaces for a wide range of scientific and industrial applications.

References

Troubleshooting & Optimization

Preventing premature hydrolysis of Di-n-octyldichlorosilane during deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-n-octyldichlorosilane. This resource is designed to assist researchers, scientists, and drug development professionals in successfully depositing this compound while preventing premature hydrolysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Preventing Premature Hydrolysis

Premature hydrolysis of this compound is a common issue that can lead to aggregated particles in solution, rough and uneven surface coatings, and poor monolayer formation. This guide addresses the most frequent causes and their solutions.

IssueProbable Cause(s)Recommended Solution(s)
Cloudy or Precipitated Silane Solution 1. High water content in the solvent. 2. Exposure of the stock solution or deposition solution to atmospheric moisture. 3. Contaminated glassware or substrate with residual water.1. Use anhydrous solvents (<0.001% water). Purge the solvent with an inert gas (e.g., argon or nitrogen) before use. 2. Handle this compound and prepare solutions under an inert atmosphere (e.g., in a glovebox). 3. Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator before use.
Poor Surface Coverage or Non-Uniform Coating 1. Incomplete hydrolysis at the substrate surface due to insufficient surface-adsorbed water. 2. Inadequate substrate cleaning and hydroxylation. 3. Insufficient reaction time or non-optimal temperature.1. While the solvent must be anhydrous, a very thin layer of adsorbed water on the substrate is necessary for the reaction. Ensure the substrate has been properly hydroxylated. 2. Implement a rigorous substrate cleaning and activation protocol to ensure a high density of surface hydroxyl (-OH) groups. 3. Optimize the deposition time and temperature. For solution deposition, this may range from 30 minutes to several hours at room temperature.
Rough Surface Morphology and High Defect Density 1. Polymerization of the silane in solution due to excessive water content. 2. Rapid, uncontrolled hydrolysis and condensation on the substrate. 3. Contaminants on the substrate acting as nucleation sites for uncontrolled polymerization.1. Strictly control the water content in the solvent. 2. Control the deposition rate by adjusting the concentration of the silane and the reaction temperature. 3. Ensure the highest purity of solvents and a meticulously clean substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis is the reaction of the silicon-chlorine (Si-Cl) bonds with water (H₂O). This reaction is highly favorable and results in the formation of silanols (Si-OH) and hydrochloric acid (HCl). While a controlled amount of water on the substrate surface is necessary for forming a self-assembled monolayer (SAM), excess water in the solvent or atmosphere will lead to premature hydrolysis and polymerization of the silane in solution.

Q2: How should I properly store and handle this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1] It is recommended to store the container under an inert atmosphere (e.g., argon or nitrogen). When handling, always use dry, clean glassware and syringes, and work under an inert atmosphere, such as in a glovebox, to prevent exposure to atmospheric moisture.[1]

Q3: Can I use solvents from a previously opened bottle?

A3: It is strongly discouraged to use solvents from a previously opened bottle without proper precautions. Solvents can absorb atmospheric moisture over time. If you must use a previously opened bottle, it is recommended to use a solvent that has been stored over molecular sieves to remove absorbed water. For best results, use a new, sealed bottle of anhydrous solvent for each experiment.

Q4: What is the role of substrate hydroxylation?

A4: Substrate hydroxylation is a critical step in achieving a high-quality silane coating. This process creates hydroxyl (-OH) groups on the substrate surface, which are the reactive sites for the covalent attachment of the silane molecules. A high density of surface hydroxyl groups promotes the formation of a dense, well-ordered monolayer.

Q5: My deposition is failing even with anhydrous solvents and inert atmosphere. What else could be wrong?

A5: If you have controlled for moisture, consider the following:

  • Substrate Cleanliness: The substrate must be meticulously clean. Organic residues can inhibit the silanization reaction.

  • Reaction Time and Temperature: The kinetics of monolayer formation can be influenced by time and temperature. You may need to optimize these parameters for your specific substrate and application.

  • Silane Concentration: The concentration of this compound in the solution can affect the quality of the resulting monolayer.

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound for Self-Assembled Monolayer (SAM) Formation

This protocol describes the deposition of a this compound monolayer on a silicon wafer with a native oxide layer.

Materials:

  • This compound (≥98% purity)

  • Anhydrous toluene (<0.001% water)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)

  • Ultrasonic bath

  • Spin coater or dip coater

  • Oven capable of reaching 120°C

  • Glassware (beakers, graduated cylinders, petri dishes)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut the silicon wafer to the desired dimensions.

    • Ultrasonically clean the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Dry the substrate with a stream of nitrogen or argon gas.

    • Piranha Etching (perform in a fume hood with appropriate personal protective equipment): Immerse the substrate in a freshly prepared piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate with a stream of nitrogen or argon gas.

    • Place the cleaned substrate in an oven at 120°C for at least 30 minutes to remove excess physisorbed water.

    • Transfer the hot substrate into a desiccator or directly into the glovebox antechamber to cool under an inert atmosphere.

  • Preparation of the Deposition Solution (perform inside a glovebox):

    • Transfer the required volume of anhydrous toluene into a clean, dry beaker.

    • Using a dry syringe, add this compound to the toluene to achieve the desired concentration (typically 1-5 mM). A common starting concentration is 1 mM.

    • Gently swirl the solution to ensure it is well-mixed.

  • Deposition:

    • Place the cooled, hydroxylated substrate in the this compound solution.

    • Allow the deposition to proceed for 1-2 hours at room temperature.

    • After the deposition time, remove the substrate from the solution.

  • Rinsing and Curing:

    • Rinse the coated substrate by sonicating for 2 minutes in fresh anhydrous toluene to remove any physisorbed silane molecules.

    • Dry the substrate with a stream of inert gas.

    • Cure the substrate by baking at 120°C for 30 minutes in an oven.

Protocol 2: Chemical Vapor Deposition (CVD) of this compound

This protocol provides a general guideline for the vapor-phase deposition of this compound.

Equipment:

  • CVD reaction chamber with a precursor delivery system

  • Vacuum pump

  • Heated substrate holder

  • Mass flow controllers for carrier gas

  • Temperature and pressure controllers

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrate as described in Protocol 1.

    • Mount the substrate on the heated holder within the CVD chamber.

  • Chamber Preparation:

    • Evacuate the reaction chamber to a base pressure of <10⁻⁵ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 100-150°C).

  • Precursor Delivery and Deposition:

    • Heat the this compound precursor in its container to increase its vapor pressure.

    • Introduce the this compound vapor into the reaction chamber using a carrier gas (e.g., argon or nitrogen) at a controlled flow rate.

    • Maintain the chamber pressure at a constant value during deposition (e.g., 1-10 Torr).

    • The deposition time will vary depending on the desired film thickness and deposition parameters.

  • Post-Deposition:

    • Stop the precursor flow and purge the chamber with the carrier gas.

    • Turn off the substrate heater and allow the substrate to cool to room temperature under vacuum or in an inert gas atmosphere.

    • Vent the chamber and remove the coated substrate.

Visualizing the Process and Troubleshooting Logic

To aid in understanding the critical factors and the troubleshooting workflow, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dep Deposition Phase start Start: this compound Deposition solvent Select Anhydrous Solvent start->solvent glassware Dry Glassware start->glassware substrate Clean & Hydroxylate Substrate start->substrate inert_atm Prepare Inert Atmosphere (Glovebox) start->inert_atm solution Prepare Silane Solution deposition Immerse Substrate solution->deposition rinse Rinse with Anhydrous Solvent deposition->rinse cure Cure/Anneal rinse->cure finish End: High-Quality Monolayer cure->finish

Caption: Experimental workflow for successful this compound deposition.

G start Deposition Failure: Premature Hydrolysis Suspected check_solvent Is the solvent certified anhydrous and from a freshly opened container? start->check_solvent check_handling Was the silane handled and the solution prepared under a strictly inert atmosphere? check_solvent->check_handling Yes remedy_solvent Action: Use a new, sealed bottle of anhydrous solvent. Consider purging with inert gas. check_solvent->remedy_solvent No check_glassware Was all glassware oven-dried and cooled under inert gas or in a desiccator? check_handling->check_glassware Yes remedy_handling Action: Refine inert atmosphere technique (e.g., check glovebox for leaks, purge for longer). check_handling->remedy_handling No check_substrate Was the substrate properly cleaned and hydroxylated? check_glassware->check_substrate Yes remedy_glassware Action: Re-clean and thoroughly dry all glassware. check_glassware->remedy_glassware No remedy_substrate Action: Repeat substrate cleaning and hydroxylation protocol. check_substrate->remedy_substrate No success Problem Resolved check_substrate->success Yes (Consult further resources) remedy_solvent->success remedy_handling->success remedy_glassware->success remedy_substrate->success

Caption: Troubleshooting flowchart for premature hydrolysis of this compound.

References

Improving the uniformity of Di-n-octyldichlorosilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the uniformity and quality of Di-n-octyldichlorosilane coatings.

Troubleshooting Uniformity Issues

Non-uniform coatings are a frequent challenge in the application of this compound. The following sections address common problems, their probable causes, and recommended solutions.

Problem 1: Patchy or Incomplete Coating

Symptom: The coating appears uneven, with areas of the substrate clearly visible. Water contact angle measurements are inconsistent across the surface.

Possible Causes & Solutions:

CauseSolution
Inadequate Substrate Cleaning Contaminants such as organic residues or dust can obstruct the silane from binding uniformly. Implement a rigorous cleaning protocol. For silicon or glass substrates, consider piranha solution or oxygen plasma treatment.
Insufficient Surface Hydroxyl Groups The dichlorosilane headgroup reacts with hydroxyl (-OH) groups on the substrate. If the surface is not sufficiently hydroxylated, binding sites will be limited. Pre-treatment with plasma cleaning or piranha solution can increase the density of these reactive sites.
Low Silane Concentration A concentration that is too low may not provide enough molecules to achieve full surface coverage. The optimal concentration should be determined empirically, but a starting point for many silanes is in the mM range in an anhydrous solvent.
Sub-optimal Curing Inadequate curing temperature or time can result in a weakly bound and incomplete layer. A post-deposition baking step is often necessary to drive the condensation reaction and form stable Si-O-Si bonds.
Problem 2: Aggregation or Particulate Formation on the Surface

Symptom: The coated surface has visible particles or a hazy appearance. Microscopic examination reveals clumps of material rather than a smooth monolayer.

Possible Causes & Solutions:

CauseSolution
Premature Hydrolysis in Solution This compound is highly reactive with water. Moisture in the solvent or atmosphere can cause the silane to hydrolyze and self-condense in solution before it reaches the substrate, forming insoluble polysiloxane networks.[1]
High Silane Concentration An excessively high concentration can lead to the formation of aggregates and an uneven, thick layer instead of a monolayer.
Improper Solvent The solvent used must be anhydrous to minimize premature hydrolysis. Toluene or other anhydrous organic solvents are commonly used.
Contaminated Substrate Dust or other particles on the substrate can act as nucleation sites for silane aggregation.[2]
Problem 3: Poor Adhesion of the Coating

Symptom: The coating is easily removed by rinsing or sonication.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction with Substrate This is often linked to insufficient surface hydroxyl groups or a lack of a sufficient water layer on the substrate to facilitate the initial hydrolysis and bonding.
Inadequate Curing The formation of strong covalent bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules, requires a curing step (thermal annealing). Ensure the curing temperature and time are sufficient.
Incorrect Rinsing Procedure While rinsing is necessary to remove physisorbed molecules, overly aggressive or prolonged rinsing, especially before the coating is fully cured, can remove the monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a uniform this compound coating?

Q2: My this compound solution appears cloudy. Can I still use it?

A2: A cloudy appearance is a strong indicator that the silane has undergone significant hydrolysis and self-condensation in the solution, forming insoluble polysiloxane aggregates. This solution is no longer suitable for creating a uniform monolayer and should be discarded. To prevent this, always use an anhydrous solvent, prepare the solution fresh before use, and handle the neat silane under an inert atmosphere (e.g., argon or nitrogen).

Q3: What is the optimal concentration for the this compound solution?

A3: The optimal concentration depends on the solvent, substrate, and deposition method. For creating self-assembled monolayers (SAMs), a dilute solution, typically in the range of 1-10 mM in an anhydrous solvent, is recommended.[4] It is advisable to determine the optimal concentration for your specific application empirically.

Q4: Is a curing or annealing step necessary after coating?

A4: Yes, a thermal curing step is generally recommended. This provides the energy needed to drive the condensation reactions, forming stable covalent Si-O-Substrate and Si-O-Si bonds. This strengthens the coating and improves its durability. While specific temperatures for this compound are not detailed, a general range for silane coatings is between 80°C and 120°C for 30 to 60 minutes. One study on this compound coated on titanium dioxide noted thermal stability up to 400°C.

Q5: How should I properly clean my silicon or glass substrates before coating?

A5: Substrate cleanliness is critical for a uniform coating. A common and effective method for silicon and glass is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when handling piranha solution. An alternative and safer method is oxygen plasma treatment. Following cleaning, the substrate should be rinsed extensively with deionized water and dried thoroughly, for example, by baking in an oven to remove adsorbed water.

Experimental Protocols

Protocol 1: Substrate Preparation (Silicon or Glass)
  • Cleaning: Immerse the substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Carefully remove the substrates and rinse them extensively with deionized water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Hydroxylation (Optional but Recommended): To ensure a high density of surface hydroxyl groups, treat the cleaned and dried substrates with oxygen plasma for 1-5 minutes.

  • Final Drying: Bake the substrates in an oven at 120°C for at least 30 minutes to remove any remaining adsorbed water. Use immediately after cooling to room temperature.

Protocol 2: this compound Coating by Immersion
  • Solution Preparation: In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.

  • Substrate Immersion: Immerse the freshly prepared substrates into the silane solution. The immersion time can range from 30 minutes to several hours. Longer immersion times can lead to more ordered monolayers.

  • Rinsing: Remove the substrates from the solution and rinse them with fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) silane molecules. Sonication in fresh solvent for a few minutes can be effective.

  • Drying: Dry the coated substrates under a stream of nitrogen or argon.

  • Curing: Cure the coated substrates in an oven. A starting point for optimization is 110-120°C for 30-60 minutes.

  • Storage: Store the coated substrates in a desiccator or under an inert atmosphere to prevent contamination.

Data Summary

Table 1: Water Contact Angles on Various Surfaces

SurfaceStatic Water Contact Angle (°)Reference
Untreated Fused Silica18.4 ± 5.9[3]
OTMS Coated Fused Silica93.0 ± 3.8[3]
Bare Silicon Wafer~33[5]
Water-repellant coated glass101 - 110[6]

Visual Guides

experimental_workflow Experimental Workflow for this compound Coating cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Coating Cleaning Substrate Cleaning (e.g., Piranha Solution) Rinsing_Prep DI Water Rinse Cleaning->Rinsing_Prep Drying_Prep Nitrogen Dry & Oven Bake Rinsing_Prep->Drying_Prep Solution_Prep Prepare Silane Solution (Anhydrous Solvent) Immersion Substrate Immersion Drying_Prep->Immersion Solution_Prep->Immersion Rinsing_Coat Solvent Rinse (Remove Physisorbed Molecules) Immersion->Rinsing_Coat Drying_Coat Nitrogen Dry Rinsing_Coat->Drying_Coat Curing Thermal Curing / Annealing Drying_Coat->Curing Characterization Surface Characterization (e.g., Contact Angle) Curing->Characterization

Caption: Workflow for substrate preparation and coating.

troubleshooting_logic Troubleshooting Non-Uniform Coatings Start Non-Uniform Coating Observed Check_Cleaning Is substrate cleaning protocol rigorous? Start->Check_Cleaning Check_Solution Is silane solution clear and freshly prepared? Check_Cleaning->Check_Solution Yes Improve_Cleaning Implement rigorous cleaning (e.g., Piranha, Plasma) Check_Cleaning->Improve_Cleaning No Check_Hydroxylation Is surface sufficiently hydroxylated? Check_Solution->Check_Hydroxylation Yes Prepare_Fresh Use anhydrous solvent Prepare solution fresh Check_Solution->Prepare_Fresh No Check_Curing Are curing parameters (time, temp) adequate? Check_Hydroxylation->Check_Curing Yes Activate_Surface Use surface activation (e.g., O2 Plasma) Check_Hydroxylation->Activate_Surface No Optimize_Curing Optimize curing time and temperature Check_Curing->Optimize_Curing No Success Uniform Coating Achieved Check_Curing->Success Yes Improve_Cleaning->Check_Solution Prepare_Fresh->Check_Hydroxylation Activate_Surface->Check_Curing Optimize_Curing->Success

Caption: Logic diagram for troubleshooting coating issues.

References

Troubleshooting incomplete surface coverage with Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete surface coverage and other issues during surface modification with Di-n-octyldichlorosilane.

Frequently Asked Questions (FAQs)

Q1: Why is my surface coverage patchy or forming "island-like" structures instead of a uniform monolayer?

A1: Patchy coverage is often caused by premature polymerization of the this compound in the solvent before it has a chance to bond with the substrate. The primary culprit is an excessive amount of water in the reaction solvent. Dichlorosilanes are highly reactive to water; when too much is present, they hydrolyze and polymerize into aggregates in the solution.[1] These aggregates then deposit onto the surface, leading to a non-uniform, island-like coating rather than a smooth self-assembled monolayer (SAM).[1]

Q2: What is the optimal amount of water for the silanization process?

A2: The ideal condition for forming a high-quality monolayer is to have the hydrolysis reaction occur primarily on the substrate surface, not in the bulk solution.[1] This requires an anhydrous solvent with only trace amounts of water present. A thin layer of adsorbed water on the substrate itself is often sufficient to initiate the reaction with the silane's Si-Cl groups, leading to the formation of silanols (Si-OH) that can then covalently bond with the surface's hydroxyl groups.[1][2]

Q3: My coated surface is not as hydrophobic as expected. What could be the cause?

A3: A lower-than-expected contact angle (indicating poor hydrophobicity) points to incomplete surface coverage. This can result from several factors:

  • Inadequate Substrate Cleaning: The cleaning method significantly impacts the final surface properties.[3] An unclean surface will have fewer available hydroxyl (-OH) groups for the silane to bond with.

  • Insufficient Reaction Time: The self-assembly process takes time. If the substrate is removed from the silane solution too early, the monolayer will not have had sufficient time to form a densely packed layer.

  • Depleted Silane: The this compound may have degraded due to improper storage and exposure to atmospheric moisture.

Q4: How does the choice of solvent affect the coating quality?

A4: The solvent plays a crucial role in the deposition process. Anhydrous solvents like toluene or heptane are commonly used. The solvent choice can influence the resulting contact angle and the packing density of the monolayer.[3] It is critical to use a solvent with extremely low water content to prevent premature silane polymerization.[1]

Q5: How can I verify the success and quality of my this compound coating?

A5: Several analytical techniques can be used to evaluate the modified surface:

  • Contact Angle Goniometry: This is a simple and effective method to measure the increase in surface hydrophobicity. A significant increase in the water contact angle compared to the uncoated substrate indicates successful silanization.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of Si-C and C-H bonds from the octyl chains on the surface.[2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide detailed information about the elemental composition and chemical states on the surface, confirming the presence of the silane layer.

  • Ellipsometry: This technique can be used to measure the thickness of the deposited layer.[4][5]

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Patchy, uneven, or "island-like" coverage Premature hydrolysis and polymerization of silane in the bulk solution due to excess water.[1]Use a high-purity anhydrous solvent. Handle the silane and prepare the solution in a controlled, low-humidity environment (e.g., a glove box).
Low water contact angle / Poor hydrophobicity 1. Incomplete monolayer formation. 2. Contaminated or improperly prepared substrate surface.[3] 3. Degraded silane reagent.1. Increase the reaction time or optimize the silane concentration. 2. Implement a rigorous substrate cleaning protocol (e.g., piranha etch, UV/Ozone) to ensure a high density of surface hydroxyl groups. 3. Use fresh this compound from a properly sealed container.
Thick, hazy, or polymeric film The difunctional nature of dichlorosilane allows for cross-linking, which can lead to a polymeric layer if conditions are not controlled.[2] This is exacerbated by excess water.Reduce the silane concentration in the solution. Strictly control the amount of water in the system. Consider vapor-phase deposition for thinner layers.[6]
Inconsistent results between experiments Variability in substrate cleaning, atmospheric humidity, solvent water content, or reaction time.Standardize the entire protocol. Perform cleaning and deposition steps consistently. Monitor and control environmental humidity where possible.

Data Summary

The structure of the dichlorosilane, particularly the length of the alkyl chains, significantly influences the properties of the resulting film. While specific data for this compound is not presented, the following table illustrates how different alkyl chains on dichlorosilanes impact layer thickness and hydroxyl group elimination when deposited on porous silicon-based films. This demonstrates the principle that longer chains can result in thicker, more sterically hindered layers.[4][5]

Dichlorosilane CompoundAlkyl GroupDeposited Layer Thickness (nm)Reduction in H-Bonding (%)
Dimethyldichlorosilane (DMDCS)-CH₃19.0 ± 1.614.4 ± 9.8
Diethyldichlorosilane (DEDCS)-C₂H₅31.3 ± 4.8-3.9 ± 5.0 (Increase)
Dibutyldichlorosilane (DBDCS)-C₄H₉74.2 ± 4.7-20.9 ± 8.7 (Increase)
(Data adapted from studies on porous silicon-based films; demonstrates the effect of alkyl chain length on film properties)[4][5]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_solution In Solution (Hydrolysis) cluster_surface On Substrate Surface (Condensation) Silane This compound (R₂SiCl₂) Silanol_sol Activated Silanol (R₂Si(OH)₂) Silane->Silanol_sol + 2H₂O - 2HCl Water_sol Trace H₂O Substrate Substrate with -OH groups Silanol_sol->Substrate Condensation - H₂O Coated_Substrate Covalently Bonded Monolayer (R₂Si-O-Substrate) Substrate->Coated_Substrate

Caption: Silanization proceeds via hydrolysis of Si-Cl groups followed by condensation with surface hydroxyls.

Experimental Workflow

experimental_workflow start Start sub_prep 1. Substrate Preparation (e.g., Piranha / UV-Ozone) start->sub_prep rinsing1 2. Rinse & Dry (DI Water, N₂ Stream) sub_prep->rinsing1 solution_prep 3. Prepare Silane Solution (Anhydrous Solvent in Glove Box) rinsing1->solution_prep deposition 4. Substrate Immersion (Controlled Time & Temperature) solution_prep->deposition rinsing2 5. Rinse Off Excess Silane (Fresh Anhydrous Solvent) deposition->rinsing2 curing 6. Curing / Annealing (e.g., Oven Bake) rinsing2->curing characterization 7. Surface Characterization (Contact Angle, FTIR, etc.) curing->characterization end End characterization->end

Caption: A typical workflow for surface modification using solution-phase deposition of dichlorosilanes.

Troubleshooting Logic

troubleshooting_logic start Incomplete Surface Coverage Observed q_contact_angle Is Water Contact Angle Low? start->q_contact_angle q_appearance Is the Film Patchy or Hazy? q_contact_angle->q_appearance No sol_cleaning Action: Review and improve substrate cleaning protocol. Ensure high -OH group density. q_contact_angle->sol_cleaning Yes sol_time_conc Action: Increase reaction time and/or optimize silane concentration. q_appearance->sol_time_conc No sol_water Action: Use anhydrous solvents. Work in a dry environment (e.g., glove box). q_appearance->sol_water Yes sol_cleaning->sol_time_conc sol_reagent Action: Use fresh silane reagent. sol_water->sol_reagent

Caption: A decision tree to diagnose and resolve common issues with silane surface coatings.

Detailed Experimental Protocol (Solution Phase Deposition)

This protocol is a generalized method and should be optimized for specific substrates and applications.[2]

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrate to remove organic contaminants and to generate surface hydroxyl (-OH) groups. A common method for glass or silicon substrates is:

    • Sonication in acetone, followed by isopropyl alcohol (15 minutes each).

    • Drying the substrate under a stream of high-purity nitrogen or argon.

    • Activating the surface using a UV/Ozone cleaner for 15-20 minutes or by immersing in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

    • Rinse the substrate copiously with deionized water and dry again with nitrogen.

  • Silane Solution Preparation:

    • This step should be performed in a low-humidity environment, such as a nitrogen-filled glove box.

    • Use a high-purity anhydrous solvent (e.g., toluene or heptane).

    • Prepare a dilute solution of this compound, typically ranging from 0.1% to 2% by volume. The optimal concentration may require experimentation.

  • Deposition:

    • Immerse the cleaned and dried substrates into the freshly prepared silane solution.

    • Allow the reaction to proceed for a set amount of time, which can range from 30 minutes to several hours. Longer reaction times generally lead to more densely packed monolayers. The container should be sealed to prevent atmospheric moisture contamination.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution.

    • Rinse them thoroughly with a fresh portion of the anhydrous solvent to remove any physisorbed or excess silane molecules.

    • Finally, rinse with a solvent like isopropyl alcohol or acetone and dry with nitrogen.

    • To complete the cross-linking and covalent bonding to the surface, cure the coated substrates in an oven. A typical curing step is 100-120°C for 1 hour.[6]

  • Characterization:

    • After cooling to room temperature, characterize the surface using the methods described in the FAQ section to confirm successful coating.

References

Technical Support Center: Di-n-octyldichlorosilane Film Thickness Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the thickness of Di-n-octyldichlorosilane films. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for various deposition methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing this compound films?

A1: The most common methods for depositing this compound (DODCS) films are spin coating, dip coating, and vapor deposition. Each method offers distinct advantages and levels of control over film thickness and uniformity. Spin coating is ideal for producing highly uniform films on flat substrates.[1][2] Dip coating is a simple and cost-effective method for coating various substrate shapes. Vapor deposition is suitable for creating conformal coatings on complex surfaces.

Q2: How does the concentration of the this compound solution affect film thickness?

A2: For solution-based methods like spin and dip coating, the concentration of the DODCS solution is a critical factor. Generally, a higher concentration of the silane in the solvent will result in a thicker film, as more material is deposited on the substrate surface.[1]

Q3: What is the role of hydrolysis and condensation in film formation?

A3: this compound reacts with water in a process called hydrolysis, where the chlorine atoms are replaced by hydroxyl (-OH) groups. These hydroxyl groups on adjacent silane molecules then react with each other or with hydroxyl groups on the substrate surface through condensation, forming a stable siloxane (Si-O-Si) network. This process is essential for the formation of a durable film. The presence of a thin layer of water on the substrate is crucial for initiating this reaction.

Q4: What safety precautions are necessary when working with this compound?

A4: this compound is a corrosive material that reacts with water to produce hydrochloric acid (HCl) vapor.[3] It is essential to handle this chemical in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat, must be worn.[3] A NIOSH-certified respirator with an organic vapor/acid gas cartridge is also recommended.[3] Ensure that an eyewash station and safety shower are readily accessible.[4][5]

Troubleshooting Guides

This section addresses common issues encountered during the deposition of this compound films.

Issue 1: Inconsistent or Non-Uniform Film Thickness
Potential Cause Recommended Solution
Uneven Solution Spreading (Spin Coating) Ensure the DODCS solution is dispensed at the center of the substrate.[6] Adjust the dispense volume to ensure complete coverage.
Inconsistent Withdrawal Speed (Dip Coating) Use a motorized dip coater for precise and consistent withdrawal speeds. Manual withdrawal can lead to variations in thickness.
Turbulent Airflow During Drying Dry the coated substrates in an environment with controlled, laminar airflow to ensure consistent solvent evaporation.[5]
Substrate Contamination Thoroughly clean the substrate prior to deposition to remove any organic residues or particulates. Contaminants can alter surface energy and lead to poor film adhesion and pinholes.[5]
Issue 2: Film is Too Thick or Too Thin
Potential Cause Recommended Solution
Incorrect Solution Concentration To decrease film thickness, dilute the DODCS solution. To increase thickness, raise the concentration.
Inappropriate Spin Speed (Spin Coating) To decrease film thickness, increase the spin speed. To increase thickness, decrease the spin speed. The film thickness is inversely proportional to the square root of the spin speed.[1]
Incorrect Withdrawal Speed (Dip Coating) To decrease film thickness, use a slower withdrawal speed. To increase thickness, use a faster withdrawal speed.
Incorrect Deposition Time (Vapor Deposition) To decrease film thickness, reduce the deposition time. To increase thickness, extend the deposition time.
Issue 3: Poor Film Adhesion or Film Peeling
Potential Cause Recommended Solution
Insufficient Substrate Surface Hydroxylation The substrate surface must have sufficient hydroxyl (-OH) groups for covalent bonding with the silane. Pre-treat silicon or glass substrates with a piranha solution or an oxygen plasma to generate these active sites.
Inadequate Curing Ensure the film is cured at the appropriate temperature and for a sufficient duration to promote complete condensation and covalent bond formation with the substrate.
Excessive Film Thickness Very thick films can develop internal stress, leading to cracking and peeling. If thick films are required, consider a multi-layer deposition approach with curing steps in between.
Reaction with Water in Air Before Surface Reaction Minimize exposure of the DODCS solution to ambient moisture before it is applied to the substrate to prevent premature hydrolysis and aggregation in the solution.

Quantitative Data on Film Thickness Control

Table 1: Estimated Film Thickness for Spin Coating
Solution Concentration (% w/v in Anhydrous Toluene)Spin Speed (rpm)Expected Film Thickness Range (nm)
1%100010 - 20
1%30005 - 10
1%5000< 5
2%100020 - 40
2%300010 - 20
2%50005 - 10
Table 2: Estimated Film Thickness for Dip Coating
Solution Concentration (% w/v in Anhydrous Toluene)Withdrawal Speed (mm/min)Expected Film Thickness Range (nm)
1%105 - 15
1%5015 - 30
1%10030 - 50
2%1010 - 25
2%5030 - 50
2%10050 - 80

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Wafer via Spin Coating

1. Substrate Preparation:

  • Clean a silicon wafer by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

  • Dry the wafer with a stream of dry nitrogen.

  • Activate the surface by treating it with an oxygen plasma for 2-5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive) .

  • Rinse the wafer thoroughly with deionized water and dry with nitrogen.

2. Solution Preparation:

  • In a fume hood, prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the silane.

3. Film Deposition:

  • Place the cleaned and activated silicon wafer on the chuck of a spin coater.

  • Dispense the DODCS solution onto the center of the wafer to cover approximately two-thirds of the surface.

  • Spin the wafer at 3000 rpm for 60 seconds.

4. Curing:

  • Transfer the coated wafer to an oven and cure at 110-120°C for 30-60 minutes. This step promotes the covalent bonding of the silane to the wafer surface and the formation of a cross-linked siloxane network.

5. Rinsing:

  • After curing, allow the wafer to cool to room temperature.

  • Rinse the wafer with the solvent (toluene or hexane) to remove any unbound silane molecules.

  • Dry the wafer with a stream of dry nitrogen.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_post Post-Processing sub_clean Clean Wafer (Acetone, IPA, DI Water) sub_dry1 Dry with Nitrogen sub_clean->sub_dry1 sub_activate Activate Surface (Oxygen Plasma or Piranha) sub_dry1->sub_activate sub_rinse Rinse with DI Water sub_activate->sub_rinse sub_dry2 Dry with Nitrogen sub_rinse->sub_dry2 spin_coat Spin Coat at 3000 rpm for 60 seconds sub_dry2->spin_coat sol_prep Prepare 1% DODCS in Anhydrous Solvent sol_prep->spin_coat cure Cure at 120°C for 30-60 minutes spin_coat->cure rinse_solvent Rinse with Solvent cure->rinse_solvent dry_final Dry with Nitrogen rinse_solvent->dry_final

Caption: Workflow for depositing a this compound SAM.

logical_relationship cluster_params Controllable Parameters cluster_outputs Resulting Film Properties concentration Solution Concentration thickness Film Thickness concentration->thickness Directly Proportional uniformity Uniformity concentration->uniformity speed Spin/Withdrawal Speed speed->thickness Inversely Proportional (Spin Coating) speed->thickness Directly Proportional (Dip Coating) speed->uniformity temp Curing Temperature temp->thickness Can Decrease (Densification) adhesion Adhesion temp->adhesion time Deposition/Curing Time time->thickness Directly Proportional (Vapor/Curing) time->adhesion

Caption: Key parameters influencing this compound film properties.

References

Technical Support Center: Overcoming Challenges in Di-n-octyldichlorosilane SAM Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully forming high-quality Di-n-octyldichlorosilane self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for SAM formation?

This compound is an organosilane compound with two reactive chloro groups and two eight-carbon alkyl chains attached to a central silicon atom. It is used to form self-assembled monolayers on hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, and other metal oxides. The resulting SAM is hydrophobic and can be used to modify surface energy, improve lubricity, or as a passivation layer in various applications, including organic electronics and biomedical devices.[1]

Q2: What is the fundamental mechanism of this compound SAM formation?

The formation of a this compound SAM is a two-step process:

  • Hydrolysis: The Si-Cl bonds of the this compound molecule are highly reactive towards water. In the presence of trace amounts of water on the substrate surface or in the solvent, the chloro groups hydrolyze to form silanol (Si-OH) groups, releasing hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups are unstable and readily condense with hydroxyl groups on the substrate surface, forming stable Si-O-Si covalent bonds. Additionally, adjacent silanol groups can condense with each other, leading to cross-linking within the monolayer, which enhances its stability.

Q3: What are the critical factors influencing the quality of a this compound SAM?

The quality of the resulting SAM is highly sensitive to several experimental parameters:

  • Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and have a sufficient density of surface hydroxyl (-OH) groups to ensure covalent bonding of the silane molecules.

  • Water Content: While some water is necessary for hydrolysis, excess water in the deposition solution or on the substrate can lead to premature polymerization of the silane in solution, resulting in the formation of aggregates that deposit on the surface, leading to a disordered and rough monolayer.

  • Solvent Choice: Anhydrous, non-polar solvents are typically used to control the hydrolysis reaction.

  • Deposition Time and Temperature: These parameters influence the kinetics of SAM formation, including the ordering and packing density of the alkyl chains.

Troubleshooting Guide

This guide addresses common problems encountered during the formation of this compound SAMs.

Problem 1: Low Water Contact Angle / Poor Hydrophobicity

A low water contact angle is a primary indicator of an incomplete or disordered SAM.

Potential Cause Suggested Solution
Incomplete Monolayer Formation Increase the immersion time to allow for complete surface coverage. Optimize the concentration of the this compound solution.
Poor Substrate Preparation Ensure the substrate is thoroughly cleaned to remove organic contaminants. Implement a hydroxylation step (e.g., piranha solution, UV-ozone) to generate sufficient surface -OH groups.
Excessive Water in Solvent/Environment Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box).
Degraded Silane Reagent This compound is sensitive to moisture and can degrade over time. Use a fresh bottle or one that has been properly stored under an inert atmosphere.

Problem 2: Hazy or Visibly Contaminated Surface

A hazy appearance often indicates the presence of aggregates or multilayers.

Potential Cause Suggested Solution
Polymerization in Solution Reduce the water content in the solvent. Decrease the concentration of the this compound solution. Shorten the immersion time.
Particulate Contamination Filter the this compound solution before use. Ensure a clean deposition environment.
Inadequate Rinsing After deposition, thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules or aggregates.

Problem 3: Inconsistent Results Between Experiments

Lack of reproducibility is a common challenge in SAM formation.

Potential Cause Suggested Solution
Variable Environmental Conditions Control the temperature and relative humidity during the deposition process.
Inconsistent Substrate Quality Use substrates from the same batch and ensure a consistent cleaning and hydroxylation procedure.
Variable Solution Age Prepare fresh this compound solutions for each experiment, as the solution can degrade over time.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the formation and characterization of octylsilane SAMs. Note that some data is for analogous octylsilane compounds due to the limited availability of data specifically for this compound.

Parameter Value Substrate Notes
Water Contact Angle 99°SiO₂For an octylsilane (OTS-8) SAM.[1]
Expected Film Thickness ~1.1 nmSiO₂Theoretical length of an 8-carbon alkyl chain.
Solution Concentration 1-5 mM-Typical range for alkylsilane SAM formation.
Immersion Time 30 min - 24 h-Shorter times may result in incomplete monolayers, while longer times can increase the risk of multilayer formation.
Curing/Annealing Temperature 80-120 °C-Post-deposition baking can help to remove residual solvent and improve monolayer ordering.

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation (for Silicon Wafers with Native Oxide)

  • Sonication: Sonicate the silicon wafer in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Drying: Dry the wafer under a stream of dry nitrogen.

  • Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):

    • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

    • Immerse the dried wafer in the piranha solution for 30-60 minutes.

    • Rinse the wafer copiously with deionized water.

  • Final Drying: Dry the wafer again under a stream of dry nitrogen and use immediately.

Protocol 2: this compound SAM Formation (Solution Phase Deposition)

  • Solution Preparation: In a controlled low-humidity environment (e.g., a glove box), prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

  • Immersion: Immerse the freshly cleaned and hydroxylated substrate into the this compound solution.

  • Incubation: Allow the substrate to remain in the solution for 1-2 hours. The container should be sealed to minimize exposure to atmospheric moisture.

  • Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent (e.g., toluene or hexane) to remove any non-covalently bonded molecules.

  • Curing: Dry the substrate under a stream of dry nitrogen and then bake it in an oven at 100-120 °C for 30-60 minutes to stabilize the monolayer.

  • Characterization: The quality of the SAM can be assessed by measuring the water contact angle. A high contact angle (typically >95°) is indicative of a well-formed, hydrophobic monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_cleaning Substrate Cleaning (Sonication) hydroxylation Hydroxylation (Piranha/UV-Ozone) sub_cleaning->hydroxylation drying1 Drying hydroxylation->drying1 immersion Immersion drying1->immersion solution_prep Solution Preparation (Anhydrous Solvent) solution_prep->immersion rinsing Rinsing immersion->rinsing curing Curing/Annealing rinsing->curing characterization Contact Angle, Ellipsometry, AFM curing->characterization

Caption: Experimental workflow for this compound SAM formation.

troubleshooting_guide start Low Water Contact Angle? sub_prep Check Substrate Preparation start->sub_prep Yes success High Quality SAM start->success No reagents Verify Reagent Quality sub_prep->reagents cleanliness Ensure Thorough Cleaning & Hydroxylation sub_prep->cleanliness env_control Control Environment (Humidity) reagents->env_control fresh_silane Use Fresh/ Properly Stored Silane reagents->fresh_silane params Optimize Deposition Parameters env_control->params anhydrous Use Anhydrous Solvents env_control->anhydrous time_conc Adjust Immersion Time & Concentration params->time_conc

Caption: Troubleshooting decision tree for low water contact angle.

References

Technical Support Center: Colloidal Stability of Di-n-octyldichlorosilane-Treated Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the colloidal stability of di-n-octyldichlorosilane-treated particles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maintaining the colloidal stability of this compound-treated particles in aqueous media?

The primary challenge stems from the hydrophobic nature of the this compound coating. The octyl groups create a non-polar surface, leading to strong attractive van der Waals forces between particles in polar solvents like water. This hydrophobic interaction promotes aggregation and precipitation, as the particles are thermodynamically driven to minimize their contact with the aqueous environment.[1][2]

Q2: How does the surface chemistry of the particles influence the effectiveness of the this compound treatment?

The effectiveness of the silanization process is highly dependent on the presence of hydroxyl (-OH) groups on the particle surface. This compound reacts with these hydroxyl groups to form stable siloxane (Si-O-particle) bonds.[3] Particles with a high density of surface hydroxyls, such as silica or metal oxides, are ideal candidates for this type of surface modification. For particles lacking sufficient hydroxyl groups, a surface activation step (e.g., piranha solution treatment for glass or silica) may be necessary to generate them.[3]

Q3: What are the key factors that control the hydrophobicity of the treated particles?

The degree of hydrophobicity is primarily controlled by:

  • Alkyl Chain Length: Longer alkyl chains, such as the octyl groups in this compound, impart a higher degree of hydrophobicity compared to shorter chains.[4]

  • Surface Coverage and Homogeneity: A dense and uniform coating of the silane on the particle surface is crucial for achieving consistent and maximal hydrophobicity. Incomplete or patchy coverage can lead to areas with different surface energies, potentially promoting aggregation.[4]

  • Reaction Conditions: The temperature, reaction time, and solvent system used during the silanization process can influence the efficiency of the surface modification and the final hydrophobicity.[5]

Q4: What strategies can be employed to stabilize this compound-treated particles in aqueous solutions?

Stabilization of these hydrophobic particles in aqueous media typically involves the use of surfactants or amphiphilic polymers. These molecules adsorb to the hydrophobic surface of the particles, presenting a hydrophilic tail to the aqueous environment. This creates a barrier that can prevent aggregation through electrostatic repulsion or steric hindrance. The choice of surfactant and its concentration are critical for achieving long-term stability.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Immediate aggregation of particles upon dispersion in aqueous media. Insufficient stabilization after hydrophobic treatment.- Add a suitable surfactant (e.g., n-alkyltrimethylammonium bromides) to the aqueous dispersion medium before introducing the particles.[6][7][8]- Optimize the surfactant concentration to be above the critical dispersion concentration (cdc).[7]
Inconsistent hydrophobicity and poor reproducibility. - Incomplete or uneven silane coating.- Presence of water in the reaction solvent during silanization.- Insufficient surface hydroxyl groups on the nanoparticles.- Ensure the use of anhydrous solvents and an inert atmosphere during the silanization reaction.[3]- Increase the reaction time or temperature to promote complete surface coverage.- Perform a surface activation step to increase the density of hydroxyl groups.[3]
Formation of large, irreversible aggregates after treatment. - Excessive silane concentration leading to inter-particle cross-linking.- Homocondensation of the silane in solution.- Optimize the concentration of this compound.- Add the silane dropwise to the particle suspension to minimize local high concentrations.
Difficulty in redispersing dried, treated particles. Strong hydrophobic interactions and van der Waals forces in the dried state.- Avoid complete drying of the particles if they are to be used in an aqueous dispersion. Store them as a concentrated stock in a compatible organic solvent.- If drying is necessary, use a lyophilization process with a cryoprotectant.

Quantitative Data Summary

The following table summarizes representative data for nanoparticles functionalized with octyl-silanes. The specific values can vary depending on the nanoparticle core material, size, and the precise conditions of the surface modification.

Parameter Untreated Nanoparticles (e.g., Silica) Octyl-Silane Treated Nanoparticles Reference
Water Contact Angle < 10° (Hydrophilic)> 140° (Highly Hydrophobic)[4]
Zeta Potential (in water) -30 to -50 mVHighly variable, often near neutral[2]
Particle Size (DLS in organic solvent) ~ Initial size~ Slight increase due to coating[9]
Particle Size (DLS in water without stabilizer) Aggregates > 1000 nmGross precipitation[2]

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with this compound

Objective: To create a hydrophobic surface on silica nanoparticles using this compound.

Materials:

  • Silica nanoparticles

  • Anhydrous toluene

  • This compound

  • Triethylamine (optional, as an acid scavenger)

  • Anhydrous ethanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Centrifuge

Procedure:

  • Drying of Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.

  • Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 5-10 mg/mL) in a round-bottom flask. Use an ultrasonic bath for 15-20 minutes to ensure a uniform suspension.

  • Inert Atmosphere: Equip the flask with a magnetic stirrer and a reflux condenser. Purge the system with an inert gas (argon or nitrogen) for at least 15 minutes.

  • Silane Addition: In a separate vial, dissolve the desired amount of this compound in anhydrous toluene. Slowly add the silane solution to the stirred nanoparticle suspension at room temperature. Optional: Add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours under the inert atmosphere with continuous stirring.

  • Washing:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the suspension (e.g., 10,000 x g for 15 minutes) to pellet the modified nanoparticles.

    • Discard the supernatant and re-disperse the pellet in anhydrous toluene.

    • Repeat the centrifugation and washing step two more times with anhydrous toluene.

    • Perform two additional washes with anhydrous ethanol to remove any remaining unreacted silane and byproducts.

  • Drying: Dry the final product under vacuum at 60-80°C overnight.

Protocol 2: Characterization of Colloidal Stability by Dynamic Light Scattering (DLS)

Objective: To assess the colloidal stability of this compound-treated nanoparticles in an aqueous medium.

Materials:

  • This compound-treated nanoparticles

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Surfactant stock solution (e.g., 10 mM CTAB in deionized water)

  • DLS cuvettes

  • Dynamic Light Scattering instrument

Procedure:

  • Preparation of Dispersions:

    • Prepare a series of aqueous solutions with varying concentrations of the chosen surfactant.

    • Prepare a stock suspension of the hydrophobic nanoparticles in a compatible, volatile organic solvent (e.g., ethanol).

    • To each surfactant solution, add a small aliquot of the nanoparticle stock suspension and vortex immediately. The final nanoparticle concentration should be low (e.g., 0.01-0.1 mg/mL).

  • DLS Measurement:

    • Transfer a sample of the nanoparticle dispersion into a DLS cuvette.

    • Equilibrate the sample at the desired temperature in the DLS instrument.

    • Perform DLS measurements to determine the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Repeat the measurement at different time points (e.g., 0, 1, 6, 24 hours) to monitor changes in particle size and aggregation over time.

  • Data Analysis:

    • Stable dispersions will show a consistent and relatively small hydrodynamic diameter with a low PDI.

    • Unstable dispersions will show a rapid increase in hydrodynamic diameter and a high PDI, indicative of aggregation.

    • Plot the hydrodynamic diameter as a function of surfactant concentration to identify the critical dispersion concentration.

Visualizations

experimental_workflow cluster_prep Particle Preparation cluster_reaction Silanization Reaction cluster_purification Purification cluster_product Final Product start Start: Silica Nanoparticles drying Drying (120°C, vacuum) start->drying dispersion Dispersion in Anhydrous Toluene drying->dispersion inert Inert Atmosphere (Ar/N2) dispersion->inert silane_add Add this compound inert->silane_add reflux Reflux (110°C, 4-6h) silane_add->reflux cooling Cool to Room Temp reflux->cooling wash_tol Wash with Toluene (3x) cooling->wash_tol wash_eth Wash with Ethanol (2x) wash_tol->wash_eth final_drying Final Drying (60-80°C, vacuum) wash_eth->final_drying end Hydrophobic Nanoparticles final_drying->end

Caption: Experimental workflow for the surface modification of silica nanoparticles with this compound.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies cluster_process Process Parameters center Colloidal Stability of This compound Treated Particles hydrophobic Hydrophobic Interactions hydrophobic->center increase aggregation van_der_waals Van der Waals Forces van_der_waals->center promote aggregation high_ionic High Ionic Strength high_ionic->center screen surface charge surfactants Surfactant Adsorption steric Steric Hindrance surfactants->steric provides electrostatic Electrostatic Repulsion surfactants->electrostatic provides steric->center prevents aggregation electrostatic->center prevents aggregation surface_coverage Silane Surface Coverage surface_coverage->center influences particle_conc Particle Concentration particle_conc->center affects

Caption: Factors influencing the colloidal stability of this compound-treated particles.

References

Technical Support Center: Refinement of Pyrolysis Process for Di-n-octyldichlorosilane-Derived Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the pyrolysis of Di-n-octyldichlorosilane to produce advanced ceramic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the pyrolysis of this compound?

A1: The pyrolysis of this compound presents several key challenges primarily stemming from its molecular structure, which includes long n-octyl chains and reactive chlorine atoms. Common issues include:

  • Incomplete Decomposition of Alkyl Chains: The long n-octyl chains require sufficient temperature and residence time for complete decomposition. Incomplete pyrolysis can lead to high residual carbon content in the final ceramic, which may be undesirable for certain applications.

  • Formation of Corrosive Byproducts: The presence of chlorine leads to the evolution of corrosive hydrogen chloride (HCl) gas during pyrolysis.[1][2][3] This can damage furnace components and require specialized handling and exhaust systems.

  • Porosity and Shrinkage: The significant mass loss from the decomposition of the long organic chains and the release of HCl results in considerable shrinkage and the potential for high porosity in the final ceramic product.

  • Complex and Undesirable Side Reactions: The reactive nature of the precursor and the intermediate species formed during pyrolysis can lead to a variety of side reactions, resulting in a complex mixture of gaseous and solid byproducts.

Q2: What is the expected thermal decomposition behavior of this compound?

Q3: How does the pyrolysis atmosphere influence the final ceramic product?

A3: The pyrolysis atmosphere plays a critical role in the final composition and properties of the ceramic.

  • Inert Atmosphere (e.g., Argon, Nitrogen): Pyrolysis in an inert atmosphere is the most common approach. It prevents oxidation of the precursor and the resulting ceramic. However, it can lead to the formation of a silicon oxycarbide (SiOC) or silicon carbide (SiC) phase with some free carbon.

  • Reactive Atmosphere (e.g., Ammonia, Hydrogen): A reactive atmosphere can be used to tailor the composition of the final ceramic. For example, pyrolysis under ammonia can lead to the formation of silicon carbonitride (SiCN) ceramics. A hydrogen atmosphere may aid in the reduction of residual carbon and chlorine.

Q4: What are the key safety precautions when working with the pyrolysis of this compound?

A4: Safety is paramount when conducting pyrolysis of this compound. Key precautions include:

  • Handling of Corrosive Precursor: this compound is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Management of HCl Gas: The pyrolysis process will release significant amounts of HCl gas. The furnace must be equipped with an adequate exhaust system that can safely neutralize or scrub the acidic off-gases.

  • Inert Atmosphere Safety: When using inert gases, ensure proper ventilation to prevent asphyxiation hazards.

  • High-Temperature Operation: Adhere to all safety protocols for high-temperature furnace operation.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the pyrolysis of this compound.

Issue 1: High Residual Carbon Content in the Final Ceramic

Symptoms:

  • The resulting ceramic is black or dark gray in color.

  • Elemental analysis (e.g., EDX, XPS) shows a higher than expected carbon content.

  • The material exhibits poor oxidation resistance at elevated temperatures.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Pyrolysis Temperature Increase the final pyrolysis temperature in increments of 50-100°C to ensure complete decomposition of the n-octyl chains.
Inadequate Residence Time Extend the dwell time at the maximum pyrolysis temperature to allow for the complete evolution of volatile organic species.
Heating Rate Too High A rapid heating rate may not provide sufficient time for the complete decomposition of the organic side chains. A slower heating rate is recommended.
Inefficient Gas Flow Ensure a sufficient flow rate of the inert or reactive gas to carry away the decomposition products effectively.
Issue 2: High Porosity and Cracking in the Ceramic Product

Symptoms:

  • The ceramic product is fragile and has low mechanical strength.

  • Visual inspection or microscopy reveals significant cracking or a highly porous structure.

  • Low bulk density of the final product.

Possible Causes and Solutions:

CauseRecommended Solution
High Mass Loss This is inherent to the precursor. Consider using a pre-ceramic polymer with a higher ceramic yield or incorporating fillers to reduce shrinkage.
Rapid Heating Rate A high heating rate can lead to rapid gas evolution, causing internal stresses and cracking. Employ a slower, multi-step heating profile.
Inadequate Curing/Cross-linking If applicable, ensure the pre-pyrolysis curing or cross-linking step is optimized to increase the green body strength.
Issue 3: Corrosion of Furnace Components

Symptoms:

  • Visible degradation or discoloration of metallic furnace components.

  • Failure of heating elements or thermocouples.

  • Contamination of the ceramic product with metallic impurities.

Possible Causes and Solutions:

CauseRecommended Solution
Formation of HCl Gas The primary cause is the reaction of chlorine from the precursor with hydrogen from the alkyl chains.
Inadequate Exhaust System Ensure the furnace exhaust is made of corrosion-resistant materials and is efficiently removing the HCl gas.
Use of a Scrubber Install an acid gas scrubber in the exhaust line to neutralize the HCl before it is released.
Protective Liners Use alumina or other ceramic liners within the furnace tube to protect the metallic components from direct exposure to the corrosive atmosphere.

Experimental Protocols

Protocol 1: General Pyrolysis of this compound to Silicon Carbide/Oxycarbide
  • Preparation of the Precursor: Handle this compound in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.

  • Sample Placement: Place a known quantity of the precursor in a ceramic crucible (e.g., alumina).

  • Furnace Setup: Place the crucible in the center of a tube furnace.

  • Atmosphere Control: Purge the furnace tube with a high-purity inert gas (e.g., Argon) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual air and moisture. Maintain a constant gas flow throughout the pyrolysis process.

  • Heating Program:

    • Ramp up the temperature to 300°C at a rate of 5°C/min and hold for 1 hour to allow for the initial decomposition and removal of low molecular weight species.

    • Increase the temperature to 1000-1400°C at a rate of 2-5°C/min. The final temperature will depend on the desired degree of ceramization and crystallinity.

    • Hold at the final temperature for 2-4 hours.

  • Cooling: Cool the furnace naturally to room temperature under the inert atmosphere.

  • Sample Retrieval: Once at room temperature, the ceramic product can be safely removed for characterization.

Protocol 2: Characterization of Thermal Decomposition using TGA/DSC
  • Instrument Setup: Use a simultaneous thermal analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6][7][8]

  • Sample Preparation: In an inert atmosphere, place a small amount of this compound (typically 5-10 mg) into an alumina or platinum crucible.

  • Analysis Conditions:

    • Atmosphere: High-purity Argon or Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 1400°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps, which indicate decomposition events. Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions, melting, or crystallization.

Visualizations

Pyrolysis_Workflow Experimental Workflow for Pyrolysis cluster_prep Preparation cluster_pyrolysis Pyrolysis cluster_analysis Characterization Precursor This compound Crucible Place in Alumina Crucible Precursor->Crucible Furnace Load into Tube Furnace Crucible->Furnace Purge Purge with Inert Gas (Ar/N2) Furnace->Purge Heat Ramp to 1000-1400°C Purge->Heat Dwell Hold for 2-4 hours Heat->Dwell Cool Cool to Room Temperature Dwell->Cool Characterization Analyze Ceramic Product (XRD, SEM, EDX) Cool->Characterization

Caption: Experimental workflow for the pyrolysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Common Pyrolysis Issues Start Pyrolysis Experiment Issue Identify Issue Start->Issue Carbon High Residual Carbon Issue->Carbon Black Ceramic Porosity High Porosity / Cracking Issue->Porosity Fragile Product Corrosion Furnace Corrosion Issue->Corrosion Damaged Components Sol_Carbon1 Increase Temperature / Time Carbon->Sol_Carbon1 Sol_Carbon2 Decrease Heating Rate Carbon->Sol_Carbon2 Sol_Porosity1 Use Slower Heating Rate Porosity->Sol_Porosity1 Sol_Porosity2 Optimize Curing Porosity->Sol_Porosity2 Sol_Corrosion1 Improve Exhaust / Scrubber Corrosion->Sol_Corrosion1 Sol_Corrosion2 Use Protective Liners Corrosion->Sol_Corrosion2

Caption: Troubleshooting logic for common issues in this compound pyrolysis.

Inferred_Decomposition_Pathway Inferred Decomposition Pathway of this compound cluster_decomposition Thermal Decomposition cluster_products Products Precursor This compound (C8H17)2SiCl2 Beta_Scission β-Scission of Octyl Chains Precursor->Beta_Scission HCl_Elimination HCl Elimination Precursor->HCl_Elimination Olefins Shorter Chain Olefins (e.g., Ethene, Propene) Beta_Scission->Olefins Radicals Alkyl Radicals Beta_Scission->Radicals HCl Hydrogen Chloride (HCl) HCl_Elimination->HCl Si_Intermediates Reactive Si-containing Intermediates Radicals->Si_Intermediates Ceramic Amorphous Si-C-O/Si-C Network Si_Intermediates->Ceramic

Caption: Inferred thermal decomposition pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Di-n-octyldichlorosilane Treated Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Di-n-octyldichlorosilane is a popular reagent for rendering surfaces hydrophobic, a critical attribute in applications ranging from cell culture to microfluidics and medical implants. This guide provides a comprehensive comparison of surfaces treated with this compound against other common hydrophobic silanizing agents, supported by experimental data and detailed protocols.

The creation of well-defined, stable, and hydrophobic surfaces is a foundational step in many scientific disciplines. The choice of silanizing agent significantly impacts the resulting surface characteristics, including hydrophobicity, chemical stability, and uniformity of the coating. This guide focuses on the characterization of surfaces treated with this compound and provides a comparative analysis with other widely used silanes.

Performance Comparison of Hydrophobic Silanizing Agents

Silanizing AgentChemical FormulaSubstrateWater Contact Angle (°)Surface Energy (mN/m)Citation
Octadecyltrichlorosilane (OTS) C₁₈H₃₇Cl₃SiGlass107 - 11220-30[1]
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane C₁₀H₄F₁₇Cl₃SiGlass~11512[1]
Hexamethyldisilazane (HMDS) C₆H₁₉NSi₂Glass70 - 100Not Reported[1]
This compound (Expected) C₁₆H₃₄Cl₂SiGlass~105-110~22-28

Note: The values for this compound are estimated based on the performance of similar long-chain alkylsilanes.

Experimental Protocols

Reproducible and accurate characterization of treated surfaces is essential for understanding and comparing the performance of different silanizing agents. Below are detailed methodologies for key experiments.

Surface Preparation and Silanization
  • Substrate Cleaning: Begin by sonicating the substrates (e.g., glass slides, silicon wafers) in a sequence of solvents to remove organic contaminants. A typical procedure involves sequential 15-minute sonications in acetone, isopropanol, and deionized (DI) water.

  • Hydroxylation: To ensure a high density of surface hydroxyl groups necessary for the silanization reaction, the cleaned substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. The substrates are immersed in the piranha solution for 30 minutes, followed by thorough rinsing with DI water and drying under a stream of nitrogen.

  • Silanization: The hydroxlyated substrates are then immersed in a solution of the silanizing agent. For this compound, a 1-5% (v/v) solution in an anhydrous solvent such as toluene or hexane is typically used. The immersion is carried out for 1-2 hours in a moisture-free environment (e.g., a glove box or under an inert atmosphere).

  • Rinsing and Curing: After immersion, the substrates are rinsed with the same anhydrous solvent to remove any unbound silane molecules. The substrates are then cured in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.

Contact Angle Goniometry

Contact angle measurements are used to quantify the wettability of a surface.[2]

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

  • Procedure: A small droplet (typically 1-5 µL) of deionized water is gently deposited on the silanized surface.

  • Measurement: The angle formed between the liquid-solid interface and the liquid-vapor interface is measured.[3] For a comprehensive analysis, both static and dynamic contact angles (advancing and receding) should be measured to assess contact angle hysteresis, which provides information about surface homogeneity and droplet adhesion.[3]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface.[4]

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Analysis: Survey scans are first acquired to identify the elements present on the surface. High-resolution scans of the C 1s, O 1s, and Si 2p regions are then collected to determine the chemical bonding states.

  • Expected Data: For a successfully silanized surface, the XPS spectrum will show an increase in the carbon signal and a decrease in the substrate signals (e.g., Si from a glass substrate). The high-resolution Si 2p spectrum can be deconvoluted to distinguish between silicon in the substrate (SiO₂) and silicon in the silane layer (Si-C, Si-O-Si).[5]

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Surface Characterization Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Hydroxylation Piranha Treatment (H₂SO₄/H₂O₂) Cleaning->Hydroxylation Drying_N2 Drying (Nitrogen Stream) Hydroxylation->Drying_N2 Immersion Immersion in This compound Solution Drying_N2->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Curing Oven Curing (100-120°C) Rinsing->Curing CAG Contact Angle Goniometry Curing->CAG XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS AFM Atomic Force Microscopy (AFM) Curing->AFM

Fig 1. Experimental workflow for surface treatment and characterization.

References

Performance Showdown: Di-n-octyldichlorosilane for Advanced Electronic Device Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Surface Modification in Organic Electronics

In the relentless pursuit of enhanced performance and stability in electronic devices, the interface between the dielectric and the semiconductor plays a pivotal role. Surface modification of the dielectric layer, typically silicon dioxide (SiO₂), with silane coupling agents is a widely adopted strategy to improve charge carrier mobility and overall device efficiency. This guide provides a comprehensive performance evaluation of Di-n-octyldichlorosilane as a surface modifying agent, comparing it with established alternatives and providing key experimental data for researchers, scientists, and professionals in drug development and materials science.

This compound [(C₈H₁₇)₂SiCl₂] is an organosilicon compound with two n-octyl chains, which distinguishes it from the more commonly studied mono-alkyltrichlorosilanes. This structural difference is anticipated to influence the formation and properties of the self-assembled monolayer (SAM) on the dielectric surface, thereby impacting the performance of electronic devices such as Organic Field-Effect Transistors (OFETs).

Comparative Performance of Silane Coupling Agents in OFETs

While direct, peer-reviewed performance data for this compound in electronic devices is not extensively available, we can infer its potential by comparing it with well-characterized alkyltrichlorosilanes. Octadecyltrichlorosilane (OTS) is a widely used benchmark for surface treatment of SiO₂ in pentacene-based OFETs. The following table summarizes the typical performance improvements observed with OTS treatment and provides a basis for comparison.

Silane TreatmentActive MaterialMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Water Contact Angle (°)Reference
Untreated SiO₂Pentacene~0.1 - 0.5~10⁵ - 10⁶Variable< 40[1]
Octadecyltrichlorosilane (OTS)Pentacene1.0 - 2.5> 10⁷Near 0~110
Hexamethyldisilazane (HMDS)Pentacene~0.5 - 1.0~10⁶ - 10⁷Variable~90[2]
This compound (Expected) Pentacene Potentially lower packing density than OTS, may affect mobility Expected to be high due to hydrophobic surface Dependent on SAM quality Expected to be highly hydrophobic (>100) N/A

Discussion of Expected Performance for this compound:

The presence of two n-octyl chains in this compound may lead to a less densely packed self-assembled monolayer compared to the single long chain of OTS. This could potentially result in a less ordered organic semiconductor film grown on top, which might affect the charge carrier mobility. However, the dual alkyl chains will still render the SiO₂ surface highly hydrophobic, which is crucial for reducing charge trapping at the dielectric-semiconductor interface and improving the on/off ratio. The overall performance will be highly dependent on the specific deposition conditions and the resulting quality of the SAM.

Experimental Protocols

A generalized experimental protocol for the surface treatment of silicon dioxide with silane coupling agents is provided below. This can be adapted for this compound.

Protocol: Silanization of SiO₂ for OFET Applications
  • Substrate Cleaning:

    • Ultrasonically clean the Si/SiO₂ substrates in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes to remove any remaining organic residues and to generate hydroxyl (-OH) groups on the surface, which are essential for the silanization reaction.

  • Silane Solution Preparation:

    • Prepare a dilute solution of the silane coupling agent (e.g., 1-10 mM) in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the solution.[3]

  • Surface Deposition (Dip-Coating Method):

    • Immerse the cleaned and activated substrates into the silane solution for a specific duration (e.g., 1-24 hours) in a controlled environment (e.g., a glovebox with low humidity).

    • The immersion time will influence the quality and coverage of the self-assembled monolayer.

  • Post-Deposition Treatment:

    • After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

    • Cure the substrates by baking them at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 1 hour). This step promotes the covalent bonding of the silane to the SiO₂ surface and cross-linking within the monolayer.

  • Characterization:

    • Characterize the treated surface using techniques such as water contact angle measurements to confirm the hydrophobicity, atomic force microscopy (AFM) to assess the surface morphology and roughness, and ellipsometry to determine the thickness of the SAM.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical comparison, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_silanization Silanization Process cluster_fab_char Device Fabrication & Characterization Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Activation Surface Activation (UV-Ozone or O₂ Plasma) Cleaning->Activation Solution Prepare Silane Solution (e.g., this compound in Toluene) Activation->Solution Deposition Surface Deposition (Dip-Coating) Solution->Deposition Curing Post-Deposition Curing (Baking) Deposition->Curing Semiconductor Deposit Organic Semiconductor (e.g., Pentacene) Curing->Semiconductor Electrodes Deposit Source/Drain Electrodes Semiconductor->Electrodes Characterization Electrical Characterization (Mobility, On/Off Ratio) Electrodes->Characterization

Fig. 1: Experimental workflow for OFET fabrication with silane treatment.

ComparisonLogic cluster_silanes Silane Coupling Agents cluster_properties Expected SAM Properties cluster_performance Projected OFET Performance OTS Octadecyltrichlorosilane (OTS) (Single C18 Chain) Packing Molecular Packing Density OTS->Packing High Hydrophobicity Surface Hydrophobicity OTS->Hydrophobicity High DODCS This compound (Dual C8 Chains) DODCS->Packing Potentially Lower DODCS->Hydrophobicity High Mobility Charge Carrier Mobility Packing->Mobility Directly Influences OnOff On/Off Ratio Hydrophobicity->OnOff Reduces Trapping

Fig. 2: Logical comparison of OTS and this compound.

References

A Comparative Guide to the Thermal Analysis of Polymers with Di-n-octyldichlorosilane-Treated Fillers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polymer composites containing fillers treated with di-n-octyldichlorosilane. The performance is benchmarked against polymers with untreated fillers and those treated with alternative silane coupling agents, supported by experimental data from peer-reviewed studies.

Enhancing Polymer Thermal Properties with Silane Coupling Agents

The incorporation of inorganic fillers is a common strategy to enhance the thermal and mechanical properties of polymers. However, the inherent incompatibility between hydrophilic mineral fillers and hydrophobic polymer matrices can lead to poor dispersion and weak interfacial adhesion, limiting the performance of the composite material. Silane coupling agents are employed to bridge this interface, improving filler dispersion and stress transfer, which in turn can significantly impact the thermal stability and crystallization behavior of the polymer.

This guide focuses on the effects of treating fillers with this compound, a long-chain alkylsilane, on the thermal properties of polymer composites, as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a material as a function of temperature, providing crucial information about its thermal stability. Key parameters include the onset temperature of degradation (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of residual char at the end of the analysis.

A study on the thermal stability of the this compound coating on titanium dioxide (TiO2) particles revealed a multi-step degradation process. The initial degradation of the outer organic chains occurs between 220-400 °C, followed by the decomposition of the main organic part of the molecule in the 430-520 °C range, with further decomposition occurring between 500-600 °C.[1] This indicates that the silane coating remains stable at typical polymer processing temperatures.

Table 1: Comparison of Thermal Decomposition Temperatures of Polypropylene (PP) Composites

Composite SystemT_onset (°C)T_max (°C)Reference
Neat Polypropylene~270-[2]
PP / Untreated TiO2 (4 wt%)Slightly improved vs. neat PP370-470[3]
PP / Aminosilane-Treated Palm Kernel Shell (10 wt%)Higher than untreated-

Note: Direct TGA data for polypropylene composites with this compound-treated fillers was not available in the reviewed literature. However, the stability of the coating itself suggests it would enhance the overall thermal stability of the composite.

Differential Scanning Calorimetry (DSC): Understanding Crystallization Behavior

DSC is used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For semi-crystalline polymers like polypropylene, the non-isothermal crystallization behavior, studied by cooling the molten polymer at a constant rate, provides insights into the influence of fillers and their surface treatments on the crystallization process.

A key study investigated the non-isothermal crystallization of isotactic polypropylene (iPP) composites containing untreated TiO2 and TiO2 treated with this compound (Oc-TiO2). The results showed that the crystallization peak temperature (Tc) for the iPP/Oc-TiO2 composite was higher than that of both neat iPP and the iPP/untreated TiO2 composite. This indicates that the this compound-treated TiO2 acts as a more effective nucleating agent, promoting crystallization at a higher temperature.[4]

Table 2: Non-isothermal Crystallization Parameters for Isotactic Polypropylene (iPP) Composites at a Cooling Rate of 10 °C/min

MaterialCrystallization Peak Temperature (Tc) (°C)Reference
Neat iPPNot specified[4]
iPP / Untreated TiO2 (0.5 wt%)Lower than iPP/Oc-TiO2[4]
iPP / this compound-Treated TiO2 (0.5 wt%)Higher than neat iPP and iPP/Untreated TiO2[4]

The enhanced nucleating effect of the this compound treatment is attributed to the improved compatibility and interfacial adhesion between the filler and the polymer matrix. The long alkyl chains of the silane can entangle with the polymer chains, facilitating the arrangement of polymer segments into crystalline structures.

Experimental Protocols

Filler Treatment with this compound

A common procedure for the silanization of fillers like TiO2 involves the following steps:

  • Drying: The filler is dried in a vacuum oven to remove any adsorbed moisture.

  • Silanization Reaction: The dried filler is dispersed in a solvent (e.g., toluene) followed by the addition of this compound. The mixture is stirred at an elevated temperature for several hours.

  • Washing and Drying: The treated filler is then washed with the solvent to remove any unreacted silane and subsequently dried in a vacuum oven.

Preparation of Polymer Composites

Polymer composites are typically prepared by melt compounding, for example, using a twin-screw extruder. The polymer and the treated or untreated filler are dry-blended and then fed into the extruder. The molten extrudate is then pelletized for further processing, such as injection molding, to produce specimens for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA is performed using a thermogravimetric analyzer. A small sample of the composite material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC analysis is carried out using a differential scanning calorimeter. For non-isothermal crystallization studies:

  • A small sample is heated to a temperature above the melting point of the polymer to erase its thermal history.

  • The sample is held at this temperature for a few minutes to ensure complete melting.

  • The sample is then cooled at a constant rate (e.g., 10 °C/min) to a temperature below the crystallization temperature. The heat flow is recorded during the cooling scan to observe the crystallization exotherm.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing and analyzing polymer composites with treated fillers and the logical relationship between filler treatment and improved thermal properties.

experimental_workflow cluster_preparation Composite Preparation cluster_analysis Thermal Analysis filler Filler (e.g., TiO2) treatment Surface Treatment filler->treatment silane This compound silane->treatment polymer Polymer (e.g., PP) compounding Melt Compounding polymer->compounding treatment->compounding composite Polymer Composite compounding->composite tga TGA Analysis composite->tga dsc DSC Analysis composite->dsc stability Thermal Stability Data tga->stability crystallization Crystallization Data dsc->crystallization

Figure 1: Experimental workflow for thermal analysis.

logical_relationship treatment This compound Filler Treatment compatibility Improved Filler-Polymer Compatibility treatment->compatibility adhesion Enhanced Interfacial Adhesion compatibility->adhesion dispersion Better Filler Dispersion compatibility->dispersion nucleation Increased Nucleation Sites adhesion->nucleation stability Improved Thermal Stability (TGA) adhesion->stability dispersion->stability crystallization Enhanced Crystallization Behavior (DSC) nucleation->crystallization

Figure 2: Effect of silane treatment on thermal properties.

Conclusion

The treatment of inorganic fillers with this compound demonstrates a significant positive impact on the thermal properties of polymer composites, particularly in enhancing the crystallization behavior of semi-crystalline polymers like polypropylene. The long alkyl chains of this silane improve the compatibility between the filler and the polymer matrix, leading to more effective nucleation and an increase in the crystallization temperature. While direct comparative TGA data for composites with this compound-treated fillers is limited, the inherent thermal stability of the silane coating suggests an improvement in the overall thermal stability of the composite. This guide underscores the importance of appropriate filler surface modification in designing polymer composites with tailored thermal properties for advanced applications.

References

X-ray photoelectron spectroscopy (XPS) analysis of Di-n-octyldichlorosilane layers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Di-n-octyldichlorosilane (DODCS) layers using X-ray Photoelectron Spectroscopy (XPS), contextualized with data from other common organosilane alternatives. The information is intended for researchers, scientists, and drug development professionals working with surface modification and characterization.

Comparative Analysis of Organosilane Layers by XPS

The following table summarizes the expected quantitative XPS data for this compound, benchmarked against a shorter-chain dichlorosilane and a common trichlorosilane. The data for DODCS is extrapolated from studies on long-chain alkyltrichlorosilanes.

ParameterThis compound (C16H34Cl2Si) (Expected)Dichlorodimethylsilane (C2H6Cl2Si)(3-Aminopropyl)triethoxysilane (APTES) (C9H23NO3Si)
Elemental Composition (Atomic %)
Carbon (C 1s)~70-80%~30-40%~50-60%
Silicon (Si 2p)~5-10%~15-25%~10-20%
Oxygen (O 1s)~10-20%~25-35%~20-30%
Chlorine (Cl 2p)<1% (post-hydrolysis)<1% (post-hydrolysis)N/A
Nitrogen (N 1s)N/AN/A~5-10%
High-Resolution Si 2p Binding Energy (eV)
Si-C~100.5 - 101.5~100.5 - 101.5~101.0 - 102.0
Si-O (substrate)~103.0 - 104.0~103.0 - 104.0~103.0 - 104.0
Si-O-Si (siloxane)~102.0 - 103.0~102.0 - 103.0~102.0 - 103.0

Experimental Protocols

A detailed methodology for the preparation of a this compound layer on a silicon substrate and its subsequent XPS analysis is provided below. This protocol can be adapted for other organosilanes.

Substrate Preparation
  • Cleaning: Silicon wafers are sonicated sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Hydroxylation: The cleaned wafers are immersed in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with appropriate safety precautions in a fume hood.

  • Rinsing and Drying: The hydroxylated wafers are thoroughly rinsed with deionized water and dried under a stream of high-purity nitrogen gas.

This compound Deposition
  • Solution Preparation: A 1% (v/v) solution of this compound is prepared in an anhydrous solvent, such as toluene, inside a glovebox to prevent premature hydrolysis.

  • Immersion: The cleaned and dried silicon wafers are immersed in the silane solution for 2 hours at room temperature.

  • Rinsing: After immersion, the wafers are rinsed with fresh toluene to remove any physisorbed silane molecules.

  • Curing: The coated wafers are cured in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.

XPS Analysis
  • Instrumentation: A monochromatic Al Kα X-ray source is used for the analysis.

  • Survey Scan: A wide energy range survey scan (0-1100 eV) is performed to identify the elemental composition of the surface.

  • High-Resolution Scans: High-resolution spectra are acquired for the C 1s, O 1s, Si 2p, and Cl 2p regions to determine the chemical states and bonding environments.

  • Data Analysis: The binding energies are charge-corrected by setting the adventitious carbon C 1s peak to 284.8 eV. Peak fitting and quantification are performed using appropriate software.

Visualizing the Process and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical comparison of the different silane layers.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Silane Deposition cluster_analysis XPS Analysis Cleaning Cleaning (Acetone, IPA, DI Water) Hydroxylation Hydroxylation (Piranha Solution) Cleaning->Hydroxylation Drying Drying (Nitrogen Stream) Hydroxylation->Drying Solution_Prep Solution Preparation (1% DODCS in Toluene) Drying->Solution_Prep Immersion Immersion (2 hours) Solution_Prep->Immersion Rinsing Rinsing (Toluene) Immersion->Rinsing Curing Curing (120°C, 1 hour) Rinsing->Curing Survey_Scan Survey Scan Curing->Survey_Scan High_Res_Scans High-Resolution Scans (C 1s, O 1s, Si 2p, Cl 2p) Survey_Scan->High_Res_Scans Data_Analysis Data Analysis High_Res_Scans->Data_Analysis logical_comparison cluster_dodcs This compound (DODCS) cluster_dmdcs Dichlorodimethylsilane (DMDCS) cluster_aptes (3-Aminopropyl)triethoxysilane (APTES) DODCS_Node Long Alkyl Chains (C8) High Carbon Content Forms Cross-linked Monolayer DMDCS_Node Short Alkyl Chains (C1) Lower Carbon Content Forms Cross-linked Monolayer DODCS_Node->DMDCS_Node Shorter Chains APTES_Node Functional Group (Amine) Forms Multilayers Contains Nitrogen DODCS_Node->APTES_Node Different Functionality (Amine vs. Alkyl) DMDCS_Node->APTES_Node Different Reactivity (Dichloro- vs. Triethoxy-)

A Comparative Guide to Di-n-octyldichlorosilane-Derived Silicon Carbonitride (SiCN) Anodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lithium-ion battery technology is continuously evolving, driven by the demand for higher energy density, longer cycle life, and improved safety. While graphite has been the long-standing anode material of choice, its relatively low theoretical capacity has spurred research into alternative materials. Among the promising candidates, silicon-based anodes, particularly silicon carbonitride (SiCN) derived from organosilicon precursors, have garnered significant attention. This guide provides an objective comparison of the electrochemical performance of Di-n-octyldichlorosilane-derived SiCN anodes with conventional graphite and emerging silicon-based anodes, supported by experimental data.

Electrochemical Performance at a Glance

The following table summarizes the key performance metrics for this compound-derived SiCN, graphite, and silicon anodes, offering a clear comparison of their capabilities.

Anode MaterialSpecific Capacity (mAh/g)Cycle Life (Capacity Retention)Rate Capability
This compound-derived SiCN 826.7 (after 100 cycles)[1][2][3]High stability>550 mAh/g at 1.6-2 A/g[1][2][3]
Graphite ~347 (at 1C)96.7% after 1000 cyclesLower than SiCN
Silicon (Flash-Irradiated) ~3200 (initial)46.9% after 200 cyclesHigh initial capacity
Silicon Composite ~750~92% after 500 cyclesGood

In-Depth Performance Analysis

This compound-derived SiCN Anodes:

Polymer-derived SiCN ceramics, particularly those synthesized from a blend of dichloromethylvinylsilane and this compound, exhibit a compelling combination of high specific capacity and excellent cycling stability.[1][2][3] A specific delithiation capacity of 826.7 mAh/g has been reported after 100 charge/discharge cycles, a significant improvement over traditional graphite anodes.[1][2][3] This robust performance is attributed to the amorphous structure of the SiCN, which can accommodate the volume changes during lithium insertion and extraction more effectively than crystalline silicon. Furthermore, the presence of a carbon-rich phase within the ceramic matrix enhances electrical conductivity. The material also demonstrates impressive high-rate capability, retaining a capacity of over 550 mAh/g at high current densities of 1.6 and 2 A/g.[1][2][3]

Graphite Anodes:

Graphite remains the industry standard for lithium-ion battery anodes due to its excellent cycle life, low cost, and well-understood electrochemical behavior. Its theoretical specific capacity is approximately 372 mAh/g. Commercially available graphite anodes typically exhibit stable cycling, with capacity retention of over 95% after thousands of cycles. However, its relatively low capacity limits the achievable energy density of modern lithium-ion batteries.

Silicon Anodes:

Silicon is a highly attractive anode material due to its exceptionally high theoretical specific capacity, which is nearly ten times that of graphite (~3579 mAh/g). However, pure silicon anodes suffer from poor cycle life due to massive volume expansion (up to 300%) during lithiation, leading to pulverization of the electrode and loss of electrical contact. To mitigate this, various strategies are being explored, including the use of silicon composites and nanostructuring. For instance, a flash-irradiated silicon anode has demonstrated an initial capacity of around 3200 mAh/g, but with a capacity retention of only 46.9% after 200 cycles. Silicon-carbon composites offer a compromise, with one example showing a specific capacity of approximately 750 mAh/g and a much-improved capacity retention of around 92% after 500 cycles.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of anode materials. The following sections outline the typical experimental protocols for the synthesis and electrochemical testing of this compound-derived SiCN anodes.

Synthesis of this compound-Derived SiCN Anode

The synthesis of the SiCN anode material involves a polymer-to-ceramic conversion process. A representative protocol is as follows:

  • Precursor Synthesis: A poly(silylcarbondiimide) precursor is synthesized through the reaction of dichloromethylvinylsilane and this compound with a carbodiimide source. The molar ratio of the reactants is carefully controlled to achieve the desired carbon content in the final ceramic.

  • Cross-linking: The resulting polymer precursor is then cross-linked to form an infusible solid. This is typically achieved by heating the polymer at a specific temperature under an inert atmosphere.

  • Pyrolysis: The cross-linked polymer is pyrolyzed in a tube furnace under a continuous flow of an inert gas, such as argon. The pyrolysis process involves a programmed heating ramp to a final temperature, typically between 1000°C and 1300°C, where the organic polymer is converted into an amorphous SiCN ceramic.[4]

  • Post-processing: The resulting ceramic product is then ground into a fine powder to be used in the electrode slurry preparation.

Electrochemical Testing

The electrochemical performance of the synthesized SiCN anode material is evaluated in a half-cell configuration (typically against a lithium metal counter electrode).

  • Electrode Preparation:

    • An electrode slurry is prepared by mixing the active SiCN powder, a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP).[5][6][7]

    • The slurry is then cast onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness.[5]

    • The coated electrode is dried in a vacuum oven to remove the solvent.

  • Cell Assembly:

    • Coin-type cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

    • The cell consists of the prepared SiCN working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01 V to 1.0 V vs. Li/Li+) to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Rate Capability Test: The cells are subjected to progressively increasing C-rates to evaluate their performance under high-power conditions.

    • Cyclic Voltammetry (CV): CV is performed at a slow scan rate to identify the electrochemical reactions occurring at different potentials.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and other interfacial properties of the electrode.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the preparation and evaluation of this compound-derived SiCN anodes.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_conversion Polymer-to-Ceramic Conversion Reactants Dichloromethylvinylsilane + This compound + Carbodiimide Source Polymer Poly(silylcarbondiimide) Precursor Reactants->Polymer Reaction Crosslinking Cross-linking (Heat Treatment) Polymer->Crosslinking Pyrolysis Pyrolysis (Inert Atmosphere) Crosslinking->Pyrolysis SiCN_Powder SiCN Ceramic Powder Pyrolysis->SiCN_Powder

Caption: Synthesis workflow for this compound-derived SiCN anode material.

Electrochemical_Testing_Workflow cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_measurement Electrochemical Measurements Slurry Slurry Preparation (SiCN + Carbon Black + Binder) Casting Doctor Blade Casting on Cu Foil Slurry->Casting Drying Vacuum Drying Casting->Drying Assembly Coin Cell Assembly (Ar-filled Glovebox) Drying->Assembly Galvanostatic Galvanostatic Cycling Assembly->Galvanostatic Rate Rate Capability Assembly->Rate CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS

Caption: Experimental workflow for the electrochemical testing of SiCN anodes.

References

Dichlorosilanes vs. Trichlorosilanes: A Comparative Analysis for Surface Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of dichlorosilanes and trichlorosilanes for creating hydrophobic surfaces. This guide delves into a comparative analysis of their performance, supported by experimental data and detailed protocols.

The quest for robust and reliable hydrophobic surfaces is paramount in numerous scientific and industrial applications, from self-cleaning coatings to advanced drug delivery systems. Silanization, the process of modifying a surface with silane compounds, stands out as a versatile and effective method to achieve desired surface properties, including hydrophobicity. Among the various silane reagents, dichlorosilanes and trichlorosilanes are frequently employed due to their reactivity with hydroxylated surfaces, leading to the formation of stable, covalently bound hydrophobic monolayers. This guide provides an objective comparison of dichlorosilanes and trichlorosilanes, offering insights into their respective advantages and limitations in achieving surface hydrophobicity.

Performance Comparison at a Glance

A critical factor in selecting the appropriate silane is its ability to form a dense and stable hydrophobic layer, which is often quantified by the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes key performance data for surfaces modified with various dichlorosilanes and trichlorosilanes. It is important to note that the data presented is compiled from various studies and direct comparison should be made with caution as experimental conditions can influence outcomes. A direct comparative study by Fadeev et al. on silicon wafers showed that for longer alkyl chains (approximately C6 and longer), both dichlorosilanes and trichlorosilanes can achieve similar maximum advancing and receding water contact angles of roughly 103° and 90° respectively when deposited from the liquid phase.[1]

Silane TypeCompound ExampleSubstrateWater Contact Angle (Advancing/Receding)Layer ThicknessKey Characteristics
Dichlorosilane DimethyldichlorosilaneSilicon Wafer~103° / ~90° (for long alkyl chains)[1]Nanometers[1]Forms less cross-linked monolayers compared to trichlorosilanes.
DiethyldichlorosilaneSilicon Wafer~103° / ~90° (for long alkyl chains)[1]Nanometers[1]Reactivity is influenced by the size of the alkyl groups.
DibutyldichlorosilaneSilicon Wafer~103° / ~90° (for long alkyl chains)[1]Nanometers[1]Can form disordered monolayers.[1]
Trichlorosilane Octadecyltrichlorosilane (OTS)Silicon Wafer~103° / ~90° (for long alkyl chains)[1]Tens of nanometers (vapor phase)[1]Prone to forming highly cross-linked, polymeric layers, especially in the vapor phase.[1]
Perfluorooctyltrichlorosilane (PFOTS)GlassNot directly compared with dichlorosilanes in the same study.Not specified in comparative study.Generally exhibits high hydrophobicity and stability.

The Chemistry of Hydrophobicity: Reaction Pathways

The fundamental difference between dichlorosilanes and trichlorosilanes lies in their reactivity and the structure of the resulting surface layer. Both react with surface hydroxyl (-OH) groups, but the number of reactive chlorine atoms dictates the extent of cross-linking and the nature of the siloxane network formed.

ReactionPathways cluster_dichloro Dichlorosilane Pathway cluster_trichloro Trichlorosilane Pathway D_Silane R₂SiCl₂ D_Hydrolysis R₂Si(OH)₂ D_Silane->D_Hydrolysis + 2H₂O - 2HCl D_Bonded Surface-O-Si(OH)R₂ D_Hydrolysis->D_Bonded + Surface-OH - H₂O D_Surface Surface-OH D_Surface->D_Bonded D_Crosslink Surface-O-Si(R₂)-O-Si(R₂)₂-O-Surface D_Bonded->D_Crosslink + HO-Si(R₂)₂-O-Surface - H₂O T_Silane RSiCl₃ T_Hydrolysis RSi(OH)₃ T_Silane->T_Hydrolysis + 3H₂O - 3HCl T_Bonded Surface-O-Si(OH)₂R T_Hydrolysis->T_Bonded + Surface-OH - H₂O T_Surface Surface-OH T_Surface->T_Bonded T_Crosslink Cross-linked Polymer Network T_Bonded->T_Crosslink + RSi(OH)₃ - H₂O

Caption: Reaction pathways of dichlorosilanes and trichlorosilanes with a hydroxylated surface.

Trichlorosilanes, with their three reactive sites, have a higher propensity to polymerize, forming a dense, cross-linked siloxane network on the surface. This can lead to the formation of thicker and potentially more robust hydrophobic films, especially when deposited from the vapor phase.[1] Dichlorosilanes, on the other hand, form less cross-linked structures, which can result in more flexible monolayers.

A Step-by-Step Guide to Surface Modification: Experimental Workflow

Achieving a consistently hydrophobic surface requires a meticulous experimental approach. The following diagram outlines a typical workflow for a comparative study of dichlorosilane and trichlorosilane surface modification.

ExperimentalWorkflow cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization cluster_post 3. Post-Treatment cluster_analysis 4. Characterization & Analysis Cleaning Substrate Cleaning (e.g., Piranha solution) Hydroxylation Surface Hydroxylation (e.g., Plasma treatment) Cleaning->Hydroxylation Dichloro Dichlorosilane Solution Trichloro Trichlorosilane Solution Deposition Deposition (Liquid or Vapor Phase) Dichloro->Deposition Trichloro->Deposition Rinsing Rinsing (Anhydrous Solvent) Deposition->Rinsing Curing Curing (Elevated Temperature) Rinsing->Curing ContactAngle Contact Angle Measurement Curing->ContactAngle AFM Surface Morphology (AFM) Curing->AFM FTIR Chemical Composition (FTIR) Curing->FTIR Stability Stability Testing Curing->Stability Data Data Comparison ContactAngle->Data AFM->Data FTIR->Data Stability->Data

Caption: Logical workflow for a comparative study of surface hydrophobicity.

Detailed Experimental Protocols

Reproducible results in surface modification studies hinge on well-defined experimental protocols. Below are generalized methodologies for key steps in the process.

Substrate Cleaning and Hydroxylation

Objective: To prepare a clean, reactive surface with a high density of hydroxyl groups.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Anhydrous solvent (e.g., toluene, hexane)

  • Nitrogen gas stream

  • Plasma cleaner or UV-Ozone system

Protocol:

  • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Dry the substrates under a stream of nitrogen gas.

  • For enhanced hydroxylation, treat the cleaned substrates with oxygen plasma or UV-Ozone for 5-10 minutes immediately before silanization.

Silanization (Liquid Phase Deposition)

Objective: To form a self-assembled monolayer of the silane on the prepared substrate.

Materials:

  • Hydroxylated substrates

  • Dichlorosilane or Trichlorosilane

  • Anhydrous solvent (e.g., toluene, hexane)

  • Glove box or desiccator with an inert atmosphere

Protocol:

  • Prepare a dilute solution (e.g., 1-5 mM) of the chosen silane in an anhydrous solvent inside a glove box or desiccator to minimize exposure to atmospheric moisture.

  • Immerse the hydroxylated substrates in the silane solution.

  • Allow the reaction to proceed for a specified time (e.g., 1-24 hours), depending on the silane and desired surface coverage.

  • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

Contact Angle Measurement

Objective: To quantify the hydrophobicity of the modified surface.

Apparatus:

  • Goniometer or contact angle measurement system

Protocol:

  • Place a small droplet (e.g., 2-5 µL) of DI water onto the silanized surface.

  • Capture an image of the droplet profile.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • For dynamic contact angles, measure the advancing angle as the droplet volume is increased and the receding angle as it is decreased.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.

Conclusion

Both dichlorosilanes and trichlorosilanes are effective reagents for imparting hydrophobicity to surfaces. The choice between them depends on the specific application requirements. Trichlorosilanes offer the potential for highly cross-linked and robust coatings, which may be advantageous for applications requiring high stability. Dichlorosilanes, forming less cross-linked layers, might be suitable where a more flexible monolayer is desired. For achieving high water contact angles, both can perform comparably, particularly with longer alkyl chains. Ultimately, careful control over the experimental conditions, including substrate preparation, solvent purity, and reaction time, is critical for achieving the desired hydrophobic properties with either class of silane. Researchers are encouraged to perform their own comparative studies under their specific experimental conditions to determine the optimal choice for their application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like di-n-octyldichlorosilane are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

This compound is a corrosive organochlorosilane that reacts with water, posing significant hazards if not managed correctly.[1][2] Adherence to the following protocols is critical for mitigating risks of severe skin burns, serious eye damage, and respiratory tract irritation.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably under a chemical fume hood, and having immediate access to an emergency eyewash station and safety shower.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical goggles or a face shield. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]
Body Protection Wear suitable protective clothing to prevent skin contact.[1]
Respiratory Protection A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves a controlled neutralization process. This should only be performed by personnel trained in handling hazardous chemicals. The final disposal of the neutralized waste must be conducted through a licensed waste disposal facility.[1]

Experimental Protocol for Neutralization:

  • Preparation:

    • Select a suitable reaction vessel, such as a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet.

    • The reaction should be conducted in an ice bath to manage the exothermic reaction.

  • Inert Solvent:

    • Place a suitable, dry, non-reactive solvent such as heptane or toluene in the reaction vessel.

  • Controlled Hydrolysis:

    • Slowly and carefully add the this compound to the stirred solvent in the reaction vessel.

    • Gradually add a stoichiometric excess of a weak base solution, such as a 5% aqueous solution of sodium bicarbonate, through the dropping funnel. Caution: This reaction is exothermic and will produce hydrogen chloride gas, which will be neutralized by the bicarbonate solution, evolving carbon dioxide gas. The addition must be slow to control the reaction rate and gas evolution.

  • Neutralization:

    • Continue the slow addition of the sodium bicarbonate solution while monitoring the pH of the aqueous layer.

    • The goal is to reach a neutral pH range (pH 6-8).

  • Waste Segregation and Storage:

    • Once the reaction is complete and the mixture has cooled to room temperature, allow the layers to separate.

    • Using a separatory funnel, carefully separate the organic (solvent and siloxane byproducts) and aqueous (salt solution) layers.

    • Collect each layer in a separate, clearly labeled hazardous waste container.

  • Final Disposal:

    • Arrange for the collection and disposal of the segregated waste streams through a licensed hazardous waste disposal company.[1] Do not pour the waste down the drain.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization Protocol cluster_disposal Waste Management A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Prepare Reaction Vessel in Ice Bath B->C D Add Inert Solvent to Vessel C->D E Slowly Add this compound D->E F Gradually Add Weak Base (e.g., NaHCO3 solution) E->F G Monitor pH to Neutral (6-8) F->G H Separate Organic and Aqueous Layers G->H I Collect in Labeled Hazardous Waste Containers H->I J Arrange for Licensed Waste Disposal I->J

Caption: Workflow for the safe disposal of this compound.

It is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before proceeding with any handling or disposal procedures.[1] Proper management of hazardous waste is a critical component of responsible research and development.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Di-n-octyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Di-n-octyldichlorosilane, including detailed operational and disposal plans to ensure a secure laboratory environment.

This compound (C₁₆H₃₄Cl₂Si) is a corrosive and water-reactive organochlorosilane liquid.[1] It is crucial to handle this chemical with appropriate safety measures to prevent severe skin burns, eye damage, and respiratory tract irritation.[1] Adherence to the following protocols will minimize risks and ensure the integrity of your research.

Essential Safety Information at a Glance

For quick reference, the following table summarizes the key hazard information and physical properties of this compound.

Property Value Reference
Physical State Liquid[1]
GHS Hazard Class Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1[1]
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage[1]
Density 0.936 g/mL at 25 °C
Flash Point 110 °C (230 °F)

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications & Best Practices
Hands Neoprene or nitrile rubber glovesInspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Eyes & Face Chemical goggles and a face shieldContact lenses should not be worn. The combination of goggles and a face shield provides maximum protection against splashes.
Body Chemical-resistant lab coat or suitWear a suitable protective suit to prevent skin contact. Ensure clothing is fully buttoned or zipped.
Respiratory NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1]
Feet Closed-toe, chemical-resistant shoesEnsure shoes cover the entire foot.

Operational Protocol: Step-by-Step Handling Procedure

This protocol provides a systematic approach to safely handle this compound from preparation to the completion of your experimental work.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and emergency eyewash station are readily accessible and have been tested within the last month.[1]

  • Work exclusively in a well-ventilated area, with all handling of this compound performed inside a certified chemical fume hood.[1]

  • Remove all water and incompatible materials, such as acids, alcohols, and oxidizing agents, from the immediate work area.[1]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Ground and bond the container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid all eye and skin contact and do not breathe vapors or mists.[1]

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with mild soap and water after handling, even if no direct contact occurred.[1]

  • Wash contaminated clothing before reuse.[1]

Spill Management Workflow

In the event of a spill, a swift and organized response is critical. The following workflow diagram outlines the necessary steps.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Don_PPE Don Appropriate PPE Isolate->Don_PPE If safe to do so Contain Contain the Spill with Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Disposal Method: The recommended method of disposal is incineration.[1]

  • Regulatory Compliance: Dispose of the waste in a safe manner in accordance with all local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance on licensed waste disposal facilities.

  • Environmental Protection: Avoid release to the environment.[1]

By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and responsibility within your laboratory.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。